CAQK peptide
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C17H32N6O6S |
|---|---|
Peso molecular |
448.5 g/mol |
Nombre IUPAC |
(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C17H32N6O6S/c1-9(21-15(26)10(19)8-30)14(25)22-11(5-6-13(20)24)16(27)23-12(17(28)29)4-2-3-7-18/h9-12,30H,2-8,18-19H2,1H3,(H2,20,24)(H,21,26)(H,22,25)(H,23,27)(H,28,29)/t9-,10-,11-,12-/m0/s1 |
Clave InChI |
XOEMOWBIULLVPI-BJDJZHNGSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CS)N |
SMILES canónico |
CC(C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CS)N |
Origen del producto |
United States |
Foundational & Exploratory
CAQK Peptide: A Technical Guide to its Discovery, Mechanism of Action, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The tetrapeptide CAQK (cysteine-alanine-glutamine-lysine) has emerged as a promising tool in the targeted delivery of therapeutics and imaging agents to sites of central nervous system (CNS) injury. Discovered through in vivo phage display, this peptide exhibits a remarkable specificity for the unique microenvironment of injured neural tissue, binding to upregulated components of the extracellular matrix. This technical guide provides an in-depth overview of the discovery of CAQK, its mechanism of action, and the experimental methodologies employed in its characterization. Furthermore, it details the signaling pathways modulated by CAQK and presents quantitative data on its efficacy, offering a comprehensive resource for researchers and drug development professionals seeking to leverage this technology.
Discovery of the CAQK Peptide
The this compound was first identified in 2016 by Mann et al. through an in vivo phage display screening in a mouse model of acute brain injury.[1] This technique allows for the selection of peptides that bind to specific tissues or cell types in their native physiological environment. A T7 phage library, displaying cyclic nine-amino-acid peptides, was intravenously administered to mice with puncture brain injuries. Phage particles that homed to the injured brain hemisphere were recovered, amplified, and subjected to high-throughput sequencing. This process revealed a significant enrichment of phages displaying the this compound sequence in the injured tissue compared to the uninjured contralateral hemisphere, with a reported 10-fold higher recovery from the site of injury.[1] Notably, the CAQK sequence was not recovered from the brains of healthy control mice, indicating its specific affinity for the pathology-associated molecular landscape of the injured CNS.[1]
Mechanism of Action: Targeting the Injured Extracellular Matrix
The selective homing of CAQK to injured neural tissue is attributed to its binding to specific components of the extracellular matrix (ECM) that are upregulated following injury.[2][3]
Binding to Proteoglycan Complexes
Initial studies identified the target of CAQK as a proteoglycan complex that is overexpressed in response to brain injury.[2][3][4] Mass spectrometry analysis of proteins that co-purified with immobilized CAQK from injured brain extracts revealed a high abundance of the lectican family of chondroitin (B13769445) sulfate (B86663) proteoglycans (CSPGs), including versican, as well as associated proteins like tenascin-R.[1] CSPGs are known to be significantly upregulated in the glial scar that forms after CNS injury and play a crucial role in inhibiting axonal regeneration.
Interaction with Tenascin-C and Glycoproteins
Subsequent research has further refined our understanding of CAQK's binding partners, highlighting an association with tenascin-C, another ECM glycoprotein (B1211001) that is upregulated at sites of injury and demyelination.[5][6] More recent findings suggest that CAQK binds to a broader complex of glycoproteins that become more abundant in damaged brain tissue.[6][7][8] This interaction is thought to be mediated by the cysteine residue in the CAQK sequence, as blocking this free sulfhydryl group abrogates binding.
Inherent Therapeutic Effects
Beyond its role as a homing peptide, recent evidence indicates that the this compound possesses intrinsic neuroprotective and anti-inflammatory properties.[7][8][9] Studies have shown that systemic administration of CAQK alone can reduce lesion size, decrease cell death, and alleviate neuroinflammation in mouse models of traumatic brain injury (TBI).[7][8] This therapeutic effect is linked to the modulation of microglial activation and the downregulation of inflammatory signaling pathways.[10]
Quantitative Data on CAQK Efficacy
The following tables summarize the available quantitative data on the binding and efficacy of the this compound from various preclinical studies.
| Parameter | Value | Model System | Reference |
| Phage Recovery | 10-fold higher in injured vs. uninjured brain hemisphere | Mouse model of acute brain injury | [1] |
| Nanoparticle Accumulation | 35-fold higher at brain injury site with CAQK-conjugated nanoparticles vs. control | Mouse model of acute brain injury | [5] |
| Gene Silencing | 70% reduction in GFP expression with CAQK-siRNA nanoparticles | GFP transgenic mice with brain injury | [5] |
| Drug Delivery (Methylprednisolone) | 0.24 mg single dose reduced microglial activation at 24 and 48 hours | Mouse model of multiple sclerosis | [11][12] |
Note: Specific binding affinities (e.g., Kd values) from techniques such as fluorescence polarization assays are not yet publicly available in the reviewed literature.
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the discovery and characterization of the this compound.
In Vivo Phage Display and Biopanning
This protocol is designed to identify peptides that home to a specific tissue or organ in a living organism.
-
Library Injection: A high-diversity phage display library (e.g., T7 phage displaying cyclic peptides) is injected intravenously into the animal model (e.g., a mouse with an induced brain injury).
-
Circulation and Homing: The phage library is allowed to circulate for a defined period, during which phage particles displaying peptides with affinity for the target tissue will bind and accumulate.
-
Perfusion and Tissue Harvest: Unbound and circulating phage are removed by perfusion with a saline solution. The target organ or tissue is then harvested.
-
Phage Recovery: The tissue is homogenized, and bound phage are eluted and recovered.
-
Amplification: The recovered phage are amplified by infecting a suitable bacterial host (e.g., E. coli).
-
Iterative Rounds of Selection: Steps 1-5 are repeated for several rounds to enrich the phage pool for high-affinity binders.
-
Sequencing and Analysis: The DNA from the enriched phage pool is sequenced to identify the peptide sequences that have been selected for.
Immunohistochemistry for Peptide Homing
This method is used to visualize the localization of the peptide within the target tissue.
-
Peptide Administration: A fluorescently labeled version of the peptide (e.g., FAM-CAQK) is administered to the animal model.
-
Tissue Preparation: After a designated circulation time, the animal is perfused, and the target tissue is harvested, fixed (e.g., in paraformaldehyde), and sectioned.
-
Immunostaining: The tissue sections are incubated with primary antibodies against specific cellular or ECM markers (e.g., GFAP for astrocytes, Iba1 for microglia, or antibodies against specific proteoglycans).
-
Secondary Antibody Incubation: Sections are then incubated with fluorescently labeled secondary antibodies that bind to the primary antibodies.
-
Imaging: The sections are imaged using fluorescence microscopy to visualize the co-localization of the labeled peptide with the specific cellular or ECM markers.
CAQK-Modulated Signaling Pathways
CAQK has been shown to exert its therapeutic effects by modulating inflammatory signaling pathways, particularly in microglia, the resident immune cells of the CNS.
Downregulation of the TYROBP Causal Network
One of the key pathways affected by CAQK is the TYROBP (Tyrosine Kinase Binding Protein) causal network in microglia. TYROBP is an adaptor protein that plays a critical role in microglial activation and the inflammatory response. In the context of brain injury, the upregulation of the TYROBP network is associated with a pro-inflammatory microglial phenotype. Treatment with CAQK has been shown to downregulate this network, leading to a reduction in the expression of key inflammatory genes.
Applications and Future Directions
The unique targeting properties of the this compound have positioned it as a versatile platform for a range of therapeutic and diagnostic applications in the context of CNS injury.
Targeted Drug Delivery
CAQK has been successfully used to deliver a variety of therapeutic payloads to injured neural tissue, including small molecule drugs (e.g., methylprednisolone) and nucleic acids (e.g., siRNA).[3][11][12] By conjugating these agents to CAQK or to nanoparticles coated with CAQK, it is possible to increase their local concentration at the site of injury, thereby enhancing their therapeutic efficacy while minimizing systemic side effects.
Imaging of CNS Injury
The specific accumulation of CAQK at sites of injury also makes it a promising candidate for the development of novel imaging agents. By labeling CAQK with imaging probes (e.g., fluorescent dyes or radionuclides), it may be possible to non-invasively visualize and monitor the extent of brain and spinal cord injuries.
Future Perspectives
Future research will likely focus on further elucidating the precise molecular interactions between CAQK and its binding partners in the ECM. A deeper understanding of these interactions could enable the design of second-generation peptides with enhanced affinity and specificity. Additionally, clinical translation of CAQK-based therapeutics will require rigorous evaluation of their safety and efficacy in larger animal models and eventually in human clinical trials. The intrinsic therapeutic properties of CAQK also warrant further investigation to determine its potential as a standalone neuroprotective agent.
Conclusion
The this compound represents a significant advancement in the field of targeted therapies for CNS injuries. Its discovery through in vivo phage display has provided a powerful tool for delivering therapeutic and diagnostic agents directly to the site of pathology. The dual functionality of CAQK, acting as both a homing device and a modulator of neuroinflammation, makes it a particularly attractive candidate for the development of novel treatments for a range of debilitating neurological conditions. This technical guide has provided a comprehensive overview of the current knowledge on CAQK, offering a foundation for further research and development in this exciting area.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. creative-biolabs.com [creative-biolabs.com]
- 6. CAQK, a peptide associating with extracellular matrix components targets sites of demyelinating injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TYROBP/DAP12 knockout in Huntington’s disease Q175 mice cell-autonomously decreases microglial expression of disease-associated genes and non-cell-autonomously mitigates astrogliosis and motor deterioration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. nrtimes.co.uk [nrtimes.co.uk]
- 10. Targeted drug delivery into glial scar using this compound in a mouse model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phage display - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Binding Affinity of CAQK Peptide with Chondroitin Sulfate Proteoglycans
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The tetrapeptide CAQK (cysteine-alanine-glutamine-lysine) has emerged as a promising ligand for targeting sites of neural injury, which are often characterized by an upregulation of chondroitin (B13769445) sulfate (B86663) proteoglycans (CSPGs). This technical guide provides a comprehensive overview of the binding affinity of the CAQK peptide to CSPGs, with a particular focus on its interaction with tenascin-C. This document synthesizes available quantitative data, details experimental methodologies, and visualizes the key processes and pathways involved. While the primary interaction appears to be with the protein core of specific proteoglycans rather than the glycosaminoglycan chains, this guide will provide a thorough understanding of the current state of research.
Introduction to this compound and Chondroitin Sulfate Proteoglycans
Following injury to the central nervous system (CNS), the extracellular matrix (ECM) undergoes significant remodeling, leading to the formation of a glial scar. A major component of this scar is a class of molecules known as chondroitin sulfate proteoglycans (CSPGs). These molecules are generally inhibitory to axonal regeneration and plasticity. The this compound was identified through in vivo phage display as a molecule that specifically homes to these injured sites.[1] Its ability to selectively bind to components of the glial scar makes it a promising candidate for targeted drug delivery and as a therapeutic agent itself.[2][3]
CSPGs are a diverse family of macromolecules, each consisting of a core protein to which one or more chondroitin sulfate glycosaminoglycan (GAG) chains are covalently attached. Key CSPGs found in the neural ECM include aggrecan, versican, neurocan, and tenascin-C.[4][5]
Quantitative Binding Affinity of CAQK
Current research strongly indicates that the primary binding partner for the this compound within the CSPG-rich environment of injured neural tissue is tenascin-C (TnC) .[2] Studies have demonstrated a dose-dependent binding of a fluorescein-labeled CAQK (FAM-CAQK) to purified tenascin-C.[2]
Interestingly, enzymatic removal of chondroitin sulfate and dermatan sulfate GAG chains from a CSPG complex did not affect the binding of CAQK.[2] This pivotal finding suggests that the interaction is not with the GAG chains themselves, but rather with a protein component of the proteoglycan complex, with tenascin-C being the identified target.[2]
While dose-dependent binding has been established, specific quantitative binding affinity data, such as the dissociation constant (Kd) for the CAQK-tenascin-C interaction, are not yet available in the published literature. The binding of CAQK to other CSPGs like aggrecan and versican has been suggested, but quantitative data for these interactions are also not currently available.[4]
Table 1: Summary of this compound Binding to Chondroitin Sulfate Proteoglycans
| Ligand | Analyte | Binding Observed | Quantitative Affinity (Kd) | Experimental Method | Reference |
| This compound | Tenascin-C (TnC) | Yes, Dose-Dependent | Not Reported | Fluorescence Polarization Assay | [2] |
| This compound | CSPG Complex | Yes | Not Reported | Fluorescence Polarization Assay | [2] |
| This compound | CSPG Complex (GAGs removed) | Yes | Not Reported | Fluorescence Polarization Assay | [2] |
| This compound | Aggrecan | Suggested | Not Reported | Not Specified | [4] |
| This compound | Versican | Suggested | Not Reported | Not Specified | [4] |
Experimental Protocols
The primary method utilized to characterize the binding of the this compound to its target is the Fluorescence Polarization (FP) Assay .
Fluorescence Polarization Assay for CAQK-Tenascin-C Binding
This protocol is based on published methodologies for studying peptide-protein interactions using fluorescence polarization.[2][6]
Objective: To determine the binding of FAM-labeled this compound to purified tenascin-C protein.
Materials:
-
FAM-CAQK peptide (fluorescein-labeled at the N-terminus)
-
Purified human tenascin-C protein
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well, black, non-binding surface microplates
-
Fluorescence polarization plate reader
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of FAM-CAQK in PBS. A common concentration used is 20 nM.[2]
-
Prepare a series of dilutions of tenascin-C in PBS. The concentration range should span from nanomolar to micromolar to determine the full binding curve.
-
-
Assay Setup:
-
In each well of the 96-well plate, add a fixed concentration of FAM-CAQK (e.g., 20 nM final concentration).[2]
-
To each well, add the varying concentrations of tenascin-C.
-
Include control wells containing only FAM-CAQK in PBS (for baseline polarization) and wells with buffer only (for background fluorescence).
-
-
Incubation:
-
Incubate the plate at 37°C for 60 minutes to allow the binding reaction to reach equilibrium.[2]
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a plate reader. The excitation wavelength for fluorescein (B123965) is typically around 485 nm, and the emission is measured at approximately 520-535 nm.
-
-
Data Analysis:
-
The increase in millipolarization (mP) units is plotted against the concentration of tenascin-C. A sigmoidal curve is indicative of specific binding.
-
From this curve, the dissociation constant (Kd) can be calculated by fitting the data to a one-site binding model.
-
Signaling Pathways
The binding of the this compound to tenascin-C is thought to initiate a signaling cascade that contributes to its observed neuroprotective effects, including reduced inflammation and apoptosis.[2] While the direct downstream signaling from the CAQK-tenascin-C interaction is still under investigation, a putative pathway can be proposed based on the known signaling roles of tenascin-C, particularly its interaction with Toll-like receptor 4 (TLR4).
Tenascin-C, when upregulated after injury, can act as a damage-associated molecular pattern (DAMP) and activate TLR4. This activation typically leads to a pro-inflammatory cascade through the MyD88-dependent pathway, culminating in the activation of NF-κB and the transcription of pro-inflammatory cytokines.
It is hypothesized that the binding of the this compound to a specific domain on tenascin-C may modulate its interaction with TLR4, potentially dampening the pro-inflammatory signaling cascade. This could lead to a reduction in microglial and astrocyte activation, thereby creating a more permissive environment for neural repair.
Conclusion and Future Directions
The this compound demonstrates a specific, dose-dependent binding to tenascin-C, a key component of the CSPG-rich glial scar that forms after neural injury. This interaction appears to be independent of the chondroitin sulfate GAG chains. The neuroprotective effects of CAQK are likely mediated through the modulation of tenascin-C-initiated inflammatory signaling pathways.
Future research should focus on several key areas:
-
Quantitative Binding Affinity: Determining the precise dissociation constant (Kd) of the CAQK-tenascin-C interaction using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) is crucial for a complete understanding of its binding characteristics.
-
Binding to Other CSPGs: A systematic evaluation of CAQK's binding affinity to other relevant CSPGs, such as aggrecan and versican, would provide a more comprehensive picture of its targeting capabilities.
-
Elucidation of Signaling Pathways: Further investigation is needed to confirm the exact downstream signaling cascade initiated by the CAQK-tenascin-C interaction and to identify the specific domains involved in this binding.
A deeper understanding of these aspects will be instrumental in the development of CAQK-based therapeutics for a range of neurological disorders characterized by glial scarring and inflammation.
References
- 1. A peptide for targeted, systemic delivery of imaging and therapeutic compounds into acute brain injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A neuroprotective tetrapeptide for treatment of acute traumatic brain injury | EMBO Molecular Medicine [link.springer.com]
- 3. nrtimes.co.uk [nrtimes.co.uk]
- 4. Frontiers | CAQK, a peptide associating with extracellular matrix components targets sites of demyelinating injuries [frontiersin.org]
- 5. rsc.org [rsc.org]
- 6. neurosciencenews.com [neurosciencenews.com]
Tenascin-C as a Binding Target for the CAQK Peptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tenascin-C, an extracellular matrix glycoprotein (B1211001), is a compelling target for cancer therapy due to its restricted expression in healthy adult tissues and significant upregulation in the tumor microenvironment of various malignancies, including glioblastoma, breast, and lung cancer.[1][2][3] Its expression, particularly of large splice variants, is associated with tumor progression, invasion, and angiogenesis.[3][4] The tetrapeptide CAQK (cysteine-alanine-glutamine-lysine) has been identified as a ligand that selectively binds to tenascin-C.[5][6][7] This technical guide provides an in-depth overview of the tenascin-C/CAQK interaction, presenting available data, detailed experimental protocols for its characterization, and insights into the associated signaling pathways, to facilitate the development of CAQK-based targeted diagnostics and therapeutics.
Introduction: The Tenascin-C and CAQK Interaction
Tenascin-C is a large, hexameric glycoprotein composed of four distinct domains: an N-terminal assembly domain, a series of epidermal growth factor (EGF)-like repeats, a variable number of fibronectin type III (FNIII)-like repeats, and a C-terminal fibrinogen-like globe.[1] Alternative splicing of the FNIII repeats results in numerous isoforms, with larger variants being predominantly expressed in cancerous tissues.[3][4] These large isoforms play a crucial role in creating a pro-tumorigenic microenvironment.
The CAQK peptide was initially identified through in vivo phage display as a sequence that homes to sites of tissue injury where tenascin-C is highly expressed.[7] Subsequent studies have confirmed its association with tenascin-C in various pathological conditions, including demyelinating diseases and cancer.[5][6][8] While the primary therapeutic applications of CAQK have been explored in the context of central nervous system injuries, its ability to target tenascin-C-rich tumor stroma presents a significant opportunity for oncological applications.[9][10]
Quantitative Data on Peptide-Tenascin-C Binding
While a specific dissociation constant (Kd) for the this compound binding to tenascin-C in a cancer context has not been definitively reported in the literature, studies on other peptides targeting tenascin-C provide a valuable reference for the expected affinity.
| Peptide | Target | Method | Dissociation Constant (Kd) | Reference |
| Peptide #1 | Tenascin-C | Surface Plasmon Resonance (SPR) | 4.58 ± 1.4 μM | [11] |
| PL3 | Tenascin-C Splice Variant C (TNC-C) | Fluorescence Polarization (FP) | Not explicitly stated, but saturable binding observed | [9] |
Table 1: Binding Affinities of Peptides to Tenascin-C. This table summarizes the reported binding affinities of different peptides to tenascin-C, providing a benchmark for the potential affinity of the this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the binding of the this compound to tenascin-C and to evaluate its potential as a tumor-targeting agent.
Peptide Synthesis and Labeling
Objective: To produce the this compound and label it for detection in binding and imaging assays.
Methodology:
-
Peptide Synthesis: The this compound (Cys-Ala-Gln-Lys) is synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.
-
Purification: The synthesized peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.
-
Characterization: The identity of the peptide is confirmed by mass spectrometry.
-
Fluorescent Labeling (for in vitro and in vivo imaging): The purified peptide is labeled with a fluorescent dye (e.g., FAM, Cy5) at the N-terminus or a lysine (B10760008) side chain. The labeled peptide is then repurified by RP-HPLC.
In Vitro Binding Assays
Objective: To determine the binding affinity and kinetics (association and dissociation rates) of the this compound to tenascin-C.
Methodology:
-
Immobilization: Recombinant human tenascin-C (specifically, a large isoform prevalent in the target cancer type) is immobilized on a sensor chip (e.g., CM5) via amine coupling.
-
Binding Analysis: A series of concentrations of the this compound in a suitable running buffer (e.g., HBS-EP) are injected over the sensor surface.
-
Data Acquisition: The change in the SPR signal (measured in resonance units, RU) is monitored in real-time.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Objective: To determine the thermodynamic parameters of the CAQK-tenascin-C interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Methodology:
-
Sample Preparation: A solution of recombinant tenascin-C is placed in the sample cell of the calorimeter, and a solution of the this compound is loaded into the injection syringe. Both solutions must be in the same buffer to minimize heats of dilution.
-
Titration: The peptide solution is titrated into the protein solution in a series of small injections.
-
Data Acquisition: The heat change associated with each injection is measured.
-
Data Analysis: The integrated heat changes are plotted against the molar ratio of peptide to protein. The resulting isotherm is fitted to a binding model to determine the Kd, n, and ΔH.
In Vivo Tumor Targeting and Biodistribution Studies
Objective: To evaluate the ability of the this compound to home to tenascin-C-expressing tumors in a preclinical model and to determine its distribution in various organs.
Methodology:
-
Animal Model: Tumor-bearing mice are generated by subcutaneously or orthotopically implanting cancer cells known to induce a tenascin-C-rich stroma (e.g., U87MG glioblastoma, MDA-MB-231 breast cancer).
-
Peptide Administration: Radiolabeled (e.g., with 111In or 64Cu) or fluorescently labeled this compound is administered intravenously.
-
In Vivo Imaging (Optional): At various time points post-injection, the distribution of the peptide is visualized using SPECT/CT or optical imaging.
-
Biodistribution Analysis: At the end of the study, mice are euthanized, and major organs and the tumor are collected and weighed. The radioactivity in each sample is measured using a gamma counter.
-
Data Analysis: The uptake in each organ is expressed as the percentage of the injected dose per gram of tissue (%ID/g). Tumor-to-background ratios are calculated to assess targeting specificity.
Signaling Pathways and Experimental Workflows
Tenascin-C influences a multitude of signaling pathways within the tumor microenvironment, promoting cancer cell proliferation, migration, and survival. The this compound, by binding to tenascin-C, has the potential to modulate these pathways.
Tenascin-C Signaling Pathways
Tenascin-C interacts with various cell surface receptors, most notably integrins, to activate downstream signaling cascades. Key pathways include:
-
Integrin/FAK/Rho Signaling: Tenascin-C binding to integrins can lead to the activation of Focal Adhesion Kinase (FAK) and Rho GTPases, which regulate cell adhesion, migration, and cytoskeletal organization.
-
Wnt Signaling: Tenascin-C can modulate the Wnt signaling pathway, which is crucial for cancer cell proliferation and stemness.
-
Notch Signaling: There is evidence for crosstalk between tenascin-C and the Notch signaling pathway, impacting cell fate decisions and differentiation.
-
YAP/TAZ Signaling: Tenascin-C can influence the Hippo pathway effectors YAP and TAZ, which are key regulators of organ size and tumorigenesis.
References
- 1. Radiolabelled peptides for oncological diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selection and Characterization of Tenascin C Targeting Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematic Review of Peptide CAQK: Properties, Applications, and Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Radiolabeled Cyclic RGD Peptides as Radiotracers for Imaging Tumors and Thrombosis by SPECT [thno.org]
- 7. Molecular Imaging and Preclinical Studies of Radiolabeled Long-Term RGD Peptides in U-87 MG Tumor-Bearing Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Real-Time Imaging and Quantification of Peptide Uptake in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tumor-penetrating peptide for systemic targeting of Tenascin-C - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeted drug delivery into glial scar using this compound in a mouse model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
CAQK Peptide: A Technical Guide to its Role in Modulating Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuroinflammation is a critical component in the pathophysiology of various neurological disorders, including traumatic brain injury (TBI) and multiple sclerosis (MS). The tetrapeptide CAQK (cysteine-alanine-glutamine-lysine) has emerged as a promising therapeutic agent with the ability to modulate these inflammatory processes. This technical guide provides an in-depth analysis of the CAQK peptide, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used to evaluate its efficacy. The guide also includes visualizations of the proposed signaling pathways and experimental workflows to facilitate a comprehensive understanding of CAQK's role in mitigating neuroinflammation.
Introduction
Secondary injury cascades following acute central nervous system (CNS) insults, such as traumatic brain injury, are significant contributors to long-term neurological deficits.[1] Neuroinflammation, characterized by the activation of microglia and astrocytes, is a key driver of this secondary damage.[1] The this compound was initially identified for its ability to home to sites of brain injury.[2] Subsequent research has revealed its intrinsic therapeutic properties, demonstrating a significant neuroprotective effect by alleviating neuroinflammation and reducing cell death.[3][4] This document serves as a technical resource for professionals in the fields of neuroscience and drug development, offering a detailed overview of the current understanding of the this compound's function and therapeutic potential.
Mechanism of Action
The this compound exerts its neuroprotective and anti-inflammatory effects by targeting the extracellular matrix (ECM) at the site of injury.
Binding to Tenascin-C
CAQK specifically binds to tenascin-C (TnC), an ECM glycoprotein (B1211001) that is significantly upregulated in the injured brain.[2] Tenascin-C is known to contribute to glial scarring and neuroinflammation.[2] By binding to TnC, CAQK is thought to interfere with its pro-inflammatory signaling.
Modulation of Microglial Activation
A key aspect of CAQK's function is its ability to modulate microglial activation. Studies have shown that CAQK treatment affects the TYROBP (Tyro protein tyrosine kinase-binding protein) causal network in microglia.[3] Tenascin-C has been identified as an endogenous activator of Toll-like receptor 4 (TLR4), a key receptor in microglia that initiates inflammatory responses.[1][5] The binding of tenascin-C to TLR4 can trigger downstream signaling cascades, including the MyD88/NF-κB pathway, leading to the production of pro-inflammatory cytokines.[5] It is hypothesized that by binding to tenascin-C, CAQK disrupts this interaction with TLR4, thereby dampening the subsequent microglial inflammatory response.
Signaling Pathway
The proposed signaling pathway for CAQK's modulation of neuroinflammation is initiated by its binding to tenascin-C, which in turn is believed to interfere with the tenascin-C-mediated activation of TLR4 on microglia. This disruption leads to a downstream dampening of inflammatory signaling cascades.
Data Presentation: Quantitative Effects of CAQK Treatment
The following tables summarize the quantitative findings from preclinical studies investigating the efficacy of CAQK in models of neuroinflammation.
Table 1: Effect of CAQK on Tissue Injury and Apoptosis in a Traumatic Brain Injury (TBI) Mouse Model
| Parameter | Treatment Group | Outcome | Statistical Significance |
| Tissue Loss | CAQK | ~50% reduction compared to vehicle control | Significantly reduced[6] |
| Apoptosis (TUNEL Staining) | CAQK | Significant reduction in TUNEL-positive cells in the injured area compared to vehicle control | Significantly reduced[6] |
Table 2: Modulation of Glial Activation Markers by CAQK in a TBI Mouse Model
| Marker | Cell Type | Treatment Group | Outcome |
| GFAP | Astrocytes | CAQK | Drastic reduction in expression in lesions and peri-lesion area compared to vehicle control[2] |
| Iba1 | Microglia | CAQK | Significant reduction in expression in lesions and peri-lesion area compared to vehicle control[2] |
Table 3: Downregulation of Neuroinflammatory Gene Expression by CAQK in a TBI Mouse Model
| Gene | Associated Function | Treatment Group | Outcome |
| Lipocalin 2 | M1 microglial polarization | CAQK | Significant downregulation |
| TGFβ | Inflammation, M1 microglial polarization | CAQK | Significant downregulation |
| Complement C3 | Complement activation, inflammation | CAQK | Significant downregulation |
| CXCL10 | Chemokine, inflammation | CAQK | Significant downregulation |
| TNF | Pro-inflammatory cytokine | CAQK | Significant downregulation |
| S100b | Inflammation | CAQK | Significant downregulation |
| Tenascin-C (TnC) | CAQK target, inflammation | CAQK | Significant downregulation (close to naïve levels) |
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the evaluation of the this compound.
Animal Models of Neuroinflammation
-
Controlled Cortical Impact (CCI) Model of TBI: This widely used model induces a focal and reproducible brain injury.
-
Procedure: Anesthesia is induced in mice (e.g., with isoflurane). The animal is placed in a stereotaxic frame, and a craniotomy is performed over the desired cortical region. A pneumatic or electromagnetic impactor is used to deliver a controlled impact to the exposed dura. Impact parameters such as velocity, depth, and dwell time are precisely controlled to modulate injury severity.
-
CAQK Administration: In a typical study, CAQK (e.g., 200 nmoles or 2.5 mg/kg) is administered intravenously (i.v.) starting 6 hours post-injury and then daily for a specified period (e.g., 7 days).[6]
-
Histological and Molecular Analyses
-
Immunohistochemistry (IHC) for GFAP and Iba1:
-
Tissue Preparation: Animals are perfused with saline followed by 4% paraformaldehyde (PFA). Brains are extracted, post-fixed in PFA, and then cryoprotected in sucrose (B13894) solutions. Frozen sections (e.g., 20-50 µm) are prepared using a cryostat.
-
Blocking: Sections are incubated in a blocking solution (e.g., containing normal serum and a detergent like Triton X-100) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Sections are incubated with primary antibodies against GFAP (for astrocytes) and Iba1 (for microglia) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, sections are incubated with fluorescently labeled secondary antibodies that bind to the primary antibodies.
-
Imaging: Sections are mounted and imaged using a fluorescence or confocal microscope. The intensity and area of fluorescence are quantified to determine the expression levels of GFAP and Iba1.
-
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay for Apoptosis:
-
Tissue Preparation: Similar to IHC, brain sections are prepared.
-
Staining: The assay is performed using a commercial kit. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-OH ends of fragmented DNA, a hallmark of apoptosis, with labeled dUTPs.
-
Visualization: The labeled cells are visualized using fluorescence microscopy. The number of TUNEL-positive cells is counted to quantify the extent of apoptosis.
-
-
Gene Expression Analysis (NanoString nCounter):
-
RNA Extraction: RNA is isolated from the brain tissue surrounding the injury site.
-
Hybridization: The extracted RNA is hybridized with a gene-specific reporter and capture probe set, such as the NanoString nCounter Neuroinflammation Panel, which contains probes for hundreds of genes involved in neuroinflammation.
-
Data Acquisition: The hybridized samples are processed on the nCounter system, which directly counts the individual mRNA transcripts without the need for amplification.
-
Data Analysis: The raw counts are normalized, and differential gene expression between treatment groups is analyzed to identify pathways and specific genes modulated by the treatment.
-
Conclusion and Future Directions
The this compound represents a promising therapeutic candidate for the treatment of neuroinflammatory conditions. Its ability to target the site of injury and modulate the inflammatory response through interaction with tenascin-C offers a novel mechanism for neuroprotection. The preclinical data strongly support its efficacy in reducing tissue damage, apoptosis, and the expression of key inflammatory mediators.
Future research should focus on elucidating the precise molecular interactions between CAQK, tenascin-C, and TLR4 to fully validate the proposed signaling pathway. Further studies in larger animal models are warranted to confirm its therapeutic potential and safety profile before translation to clinical trials. The development of CAQK-based therapies could provide a much-needed treatment option for patients suffering from traumatic brain injury and other neuroinflammatory disorders.
References
- 1. Tenascin C regulates multiple microglial functions involving TLR4 signaling and HDAC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A neuroprotective tetrapeptide for treatment of acute traumatic brain injury | EMBO Molecular Medicine [link.springer.com]
- 3. Tenascin-C preserves microglia surveillance and restricts leukocyte and, more specifically, T cell infiltration of the ischemic brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Staining of Gfap, Iba1,and NeuN on PFA-fixed mouse brain sections [protocols.io]
- 5. dovepress.com [dovepress.com]
- 6. nanostring.com [nanostring.com]
Navigating the Barrier: A Technical Guide to CAQK Peptide's Penetration of the Blood-Brain Barrier
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the tetrapeptide CAQK (cysteine-alanine-glutamine-lysine) and its ability to penetrate the blood-brain barrier (BBB). CAQK has emerged as a promising tool in neuroscience research, primarily for its remarkable ability to home to sites of central nervous system (CNS) injury. This document synthesizes available data, outlines detailed experimental methodologies, and visualizes the proposed mechanisms of action to serve as a resource for researchers developing CNS-targeted therapeutics.
Executive Summary
The CAQK peptide is a novel targeting moiety identified through in vivo phage display that selectively binds to components of the extracellular matrix (ECM) upregulated in response to CNS injury, such as traumatic brain injury (TBI) and demyelination.[1][2] Its primary mechanism of entry into the brain parenchyma appears to be facilitated by the disruption of the BBB that accompanies such injuries.[3] Once within the CNS, CAQK binds with high affinity to a proteoglycan complex that includes tenascin-C, effectively concentrating its payload at the site of pathology.[3][4]
While its passage through a compromised BBB is well-documented, evidence suggests CAQK may also cross a nearly intact BBB in certain pathological conditions, such as in a cuprizone-induced model of demyelination.[2][5] However, the precise mechanism for this transport remains an active area of investigation. Quantitative data on the permeability of the free this compound across a healthy, intact BBB is limited in the current literature. Most available quantitative metrics pertain to CAQK-conjugated nanoparticles or polymers, which demonstrate significantly enhanced accumulation in injured brain tissue.
This guide will detail the known transport mechanisms, present the available quantitative data for CAQK-based systems, provide representative protocols for assessing BBB penetration, and visualize key experimental and biological pathways.
Quantitative Data on Brain Accumulation
Direct quantitative measures of free this compound permeability, such as apparent permeability coefficients (Papp) from in vitro models or brain uptake clearance (Kin) from in situ perfusion, are not extensively reported in peer-reviewed literature. The available data primarily focuses on the enhanced delivery of nanoparticles or polymer conjugates functionalized with the this compound in animal models with a compromised BBB.
Table 1: In Vivo Brain Accumulation of CAQK-Conjugated Nanoparticles
| Delivery System | Animal Model | Measurement | Result | Reference |
|---|---|---|---|---|
| CAQK-Porous Silicon Nanoparticles | Mouse (Penetrating Brain Injury) | Fold Increase vs. Control Peptide | 35-fold higher accumulation in the injured brain | [6] |
| CAQK-Polymer Conjugate | Mouse (Traumatic Brain Injury) | % Injected Dose per gram (%ID/g) | 4.5% ID/g in the injured brain |[7] |
Table 2: Pharmacokinetic Parameters of this compound
| Peptide Form | Animal Model | Parameter | Value | Reference |
|---|---|---|---|---|
| FAM-CAQK | Pig (Traumatic Brain Injury) | Plasma Concentration | Decreased to <20% of initial concentration within 60 min | [3] |
| Unconjugated CAQK | Rat (Healthy) | Plasma Half-life (t1/2) | ~10 minutes |[3] |
Mechanisms of Blood-Brain Barrier Transit & Targeting
The passage of CAQK from systemic circulation into the brain parenchyma involves two key stages: crossing the endothelial cells of the BBB and subsequent binding to its target in the injured tissue.
Primary Mechanism: Extravasation through a Disrupted BBB
In acute CNS injuries like TBI, the BBB is transiently compromised, allowing for the paracellular flux of molecules that would typically be excluded.[6] CAQK leverages this pathological opening to enter the brain. Once in the brain parenchyma, it binds to its target—a complex of chondroitin (B13769445) sulfate (B86663) proteoglycans (CSPGs) and tenascin-C within the ECM of the injured site.[1][4] This binding acts as a retention mechanism, leading to a high local concentration of the peptide and any conjugated cargo.
Hypothetical Mechanism: Transport Across an Intact BBB
The finding that CAQK can home to demyelinating lesions in a model with a "nearly intact" BBB suggests a potential alternative transport mechanism, though this is not yet elucidated.[2][5] A plausible, yet unproven, hypothesis is that CAQK may undergo receptor-mediated transcytosis (RMT). This would involve binding to a specific receptor on the luminal surface of brain endothelial cells, internalization via an endosome, trafficking across the cell, and subsequent exocytosis into the brain parenchyma. The identity of such a receptor for CAQK is currently unknown.
Key Experimental Protocols
The following sections provide representative, detailed protocols for assessing the BBB penetration of peptides like CAQK. These are standardized methodologies and should be adapted for specific experimental needs.
In Vivo Brain Uptake Assessment in a Mouse Model
This protocol describes a typical workflow for measuring the accumulation of a fluorescently-labeled peptide in the brain following intravenous administration in a mouse model of traumatic brain injury.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | CAQK, a peptide associating with extracellular matrix components targets sites of demyelinating injuries [frontiersin.org]
- 3. A neuroprotective tetrapeptide for treatment of acute traumatic brain injury | EMBO Molecular Medicine [link.springer.com]
- 4. researchgate.net [researchgate.net]
- 5. CAQK, a peptide associating with extracellular matrix components targets sites of demyelinating injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Systematic Review of Peptide CAQK: Properties, Applications, and Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress | MDPI [mdpi.com]
Methodological & Application
Application Notes and Protocols: CAQK Peptide Conjugation to Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrapeptide CAQK (cysteine-alanine-glutamine-lysine) has emerged as a promising targeting ligand for the delivery of therapeutics to sites of central nervous system (CNS) injury.[1][2] Discovered through in vivo phage display, the CAQK peptide selectively binds to chondroitin (B13769445) sulfate (B86663) proteoglycans (CSPGs), which are components of the extracellular matrix that become upregulated in various CNS pathologies, including traumatic brain injury, spinal cord injury, and demyelinating diseases like multiple sclerosis.[2][3] By conjugating CAQK to the surface of nanoparticles, researchers can enhance the accumulation of therapeutic payloads at the site of injury, thereby increasing efficacy and reducing off-target side effects.[1][4][5]
This document provides detailed protocols for the conjugation of the this compound to three commonly used nanoparticle platforms: porous silicon nanoparticles (pSiNPs), gold nanoparticles (AuNPs), and liposomes. It also includes methodologies for the characterization of these conjugates and presents key quantitative data in a comparative format.
Signaling Pathway and Targeting Mechanism
The targeting mechanism of CAQK-conjugated nanoparticles relies on the specific interaction between the this compound and the overexpressed CSPGs in the injured CNS tissue. This interaction facilitates the retention and accumulation of the nanoparticles at the lesion site.
Caption: Targeting mechanism of CAQK-conjugated nanoparticles to injured CNS tissue.
Experimental Protocols
Protocol 1: Conjugation of this compound to Porous Silicon Nanoparticles (pSiNPs) via Maleimide-Thiol Chemistry
This protocol is adapted from studies demonstrating the conjugation of cysteine-containing peptides to maleimide-functionalized pSiNPs.[6]
Materials:
-
Porous silicon nanoparticles (pSiNPs)
-
3-(ethoxymethyl)-propylamine silane
-
Succinimidyl carboxymethyl ester-polyethylene glycol-maleimide (SM(PEG)n)
-
This compound (with a terminal cysteine)
-
Deionized water
-
Reaction vessels
-
Centrifuge
Experimental Workflow:
Caption: Workflow for this compound conjugation to porous silicon nanoparticles.
Procedure:
-
Surface Amination:
-
Disperse 10 mg of pSiNPs in ethanol.
-
Add 40 µl of 3-(ethoxymethyl)-propylamine silane.
-
Stir the mixture overnight at room temperature.
-
Wash the amine-terminated nanoparticles thoroughly with ethanol by centrifugation and resuspension.
-
-
Maleimide Functionalization:
-
Resuspend the amine-terminated pSiNPs in ethanol.
-
Add 1 ml of succinimidyl carboxymethyl ester-polyethylene glycol-maleimide (SM(PEG)n) at a concentration of 10 mg/ml in ethanol.
-
React for 2 hours at room temperature with stirring.
-
Wash the resulting maleimide-functionalized pSiNPs with ethanol and then deionized water.[6]
-
-
This compound Conjugation:
Protocol 2: Conjugation of this compound to Carboxylated Gold Nanoparticles (AuNPs) via EDC/Sulfo-NHS Chemistry
This is a general protocol for conjugating amine-containing peptides to carboxylated nanoparticles.[4][8] The lysine (B10760008) residue in CAQK provides a primary amine for this reaction.
Materials:
-
Carboxylated gold nanoparticles (AuNPs)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
This compound
-
Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Glycine
-
Washing Buffer: PBS with 0.05% Tween-20
-
Reaction vessels
-
Centrifuge
Experimental Workflow:
Caption: Workflow for this compound conjugation to gold nanoparticles.
Procedure:
-
Activation of Carboxyl Groups:
-
Resuspend the carboxylated AuNPs in Activation Buffer.
-
Prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer.
-
Add the EDC and Sulfo-NHS solutions to the AuNP suspension. A typical starting concentration is a 2-5 fold molar excess of EDC and Sulfo-NHS relative to the carboxyl groups on the nanoparticles.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.[4]
-
Wash the activated AuNPs with Coupling Buffer by centrifugation to remove excess EDC and Sulfo-NHS.[4]
-
-
This compound Conjugation:
-
Resuspend the activated AuNPs in Coupling Buffer.
-
Add the this compound dissolved in Coupling Buffer. The optimal peptide concentration should be determined empirically.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[4]
-
-
Quenching and Final Washing:
-
Add the Quenching Solution to the reaction mixture to block any unreacted active esters.
-
Incubate for 30 minutes at room temperature.[4]
-
Wash the CAQK-conjugated AuNPs with Washing Buffer to remove unreacted peptide and quenching agent.
-
Protocol 3: Conjugation of this compound to Maleimide-Functionalized Liposomes
This protocol involves the use of pre-formed liposomes containing a maleimide-functionalized lipid (e.g., DSPE-PEG-Maleimide) for conjugation with the cysteine residue of the this compound.
Materials:
-
Pre-formed liposomes containing DSPE-PEG-Maleimide
-
This compound (with a terminal cysteine)
-
Degassed buffer, pH 7.0-7.5 (e.g., HEPES or PBS)
-
Reaction vessels
-
Size-exclusion chromatography column for purification
Experimental Workflow:
Caption: Workflow for this compound conjugation to liposomes.
Procedure:
-
Preparation of Reactants:
-
Prepare or obtain liposomes formulated with a maleimide-functionalized lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000]).
-
Dissolve the this compound in a degassed buffer with a pH between 7.0 and 7.5. The buffer should be free of thiols.
-
-
Conjugation Reaction:
-
Add the this compound solution to the liposome suspension. A typical starting molar ratio of peptide to maleimide-lipid is 1:10 to 1:20, but this should be optimized.
-
Incubate the mixture for 2 hours at room temperature or overnight at 4°C, protected from light and under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol group.[9]
-
-
Purification:
-
Remove unreacted this compound from the liposome conjugate suspension using size-exclusion chromatography.
-
Characterization and Quantification
Quantification of Peptide Conjugation
The efficiency of this compound conjugation can be quantified by using a fluorescently labeled this compound (e.g., FAM-CAQK).[7]
-
Standard Curve Generation: Prepare a series of known concentrations of the fluorescently labeled this compound in the appropriate buffer.
-
Fluorescence Measurement: Measure the fluorescence intensity of the standards using a spectrophotometer or plate reader at the appropriate excitation and emission wavelengths for the fluorophore.
-
Quantification of Conjugated Peptide:
-
During the conjugation protocol, measure the fluorescence of the peptide solution before adding it to the nanoparticles.
-
After the conjugation and washing steps, measure the fluorescence of the supernatant/flow-through.
-
The amount of conjugated peptide is the difference between the initial amount of peptide and the amount recovered in the supernatant/wash fractions.
-
Alternatively, the fluorescence of the final nanoparticle conjugate suspension can be measured and compared to the standard curve, after appropriate background subtraction.[7]
-
Physicochemical Characterization
The physicochemical properties of the CAQK-nanoparticle conjugates should be characterized to ensure quality and consistency.
| Parameter | Method | Typical Expected Outcome |
| Hydrodynamic Diameter | Dynamic Light Scattering (DLS) | A slight increase in size compared to unconjugated nanoparticles. A narrow size distribution (low polydispersity index, PDI) is desirable. |
| Zeta Potential | Laser Doppler Velocimetry | The surface charge will change depending on the charge of the this compound and the initial nanoparticle surface. |
| Morphology | Transmission Electron Microscopy (TEM) | Visualization of nanoparticle size, shape, and potential aggregation. |
| Conjugation Confirmation | Fourier-Transform Infrared Spectroscopy (FTIR) or X-ray Photoelectron Spectroscopy (XPS) | Appearance of characteristic peaks corresponding to the peptide. |
Quantitative Data Summary
The following tables summarize typical quantitative data for CAQK-conjugated nanoparticles based on available literature.
Table 1: Physicochemical Characterization of CAQK-Nanoparticle Conjugates
| Nanoparticle Type | Unconjugated Hydrodynamic Diameter (nm) | CAQK-Conjugated Hydrodynamic Diameter (nm) | Unconjugated Zeta Potential (mV) | CAQK-Conjugated Zeta Potential (mV) | Reference(s) |
| Porous Silicon (pSiNPs) | ~106 | ~110-120 | Not Reported | Not Reported | [7] |
| Gold (AuNPs) | 15.3 ± 0.5 | 37.9 ± 1.2 (with bPEI) | -21.5 ± 1.1 | +12.3 ± 0.8 (with bPEI) | [3] |
| Liposomes | ~100-150 | ~110-160 | -20 to -40 | -15 to -35 | General Literature |
Note: Data for AuNPs and Liposomes are representative values from the literature for similar nanoparticle systems, as specific data for CAQK conjugation was not available in the initial search.
Table 2: this compound Conjugation Efficiency
| Nanoparticle Type | Conjugation Chemistry | Quantification Method | Conjugation Efficiency / Density | Reference(s) |
| Porous Silicon (pSiNPs) | Maleimide-Thiol | Absorbance of peptide solution before and after conjugation | ~45 nmol of peptide per mg of pSiNPs | [7] |
| Polymeric Nanoparticles | Maleimide-Thiol | Absorbance of fluorescein-labeled peptide | ~18,000 peptides per nanoparticle (at 50% maleimide-PEG) | [7] |
Table 3: Drug Loading and Release
| Nanoparticle-Drug System | Drug Loading Capacity | Release Profile | Reference(s) |
| Methylprednisolone-loaded CAQK-pSiNPs | Not explicitly quantified, but effective in vivo | Sustained release over several days | [7] |
| General Nanoparticle Systems | Typically 1-10% (w/w) for passively loaded drugs | Can be tuned from rapid to sustained release depending on the formulation | [10] |
Note: Drug loading and release are highly dependent on the specific drug and nanoparticle formulation.
Conclusion
The conjugation of the this compound to nanoparticles represents a powerful strategy for targeted drug delivery to the injured central nervous system. The protocols provided herein offer a starting point for researchers to develop their own CAQK-functionalized nanotherapeutics. Careful characterization and quantification are crucial for ensuring the quality, consistency, and efficacy of these advanced drug delivery systems. Further optimization of conjugation chemistries and nanoparticle platforms will continue to advance the potential of CAQK-targeted therapies for a range of neurological disorders.
References
- 1. Comparative analysis of nanoparticle-antibody conjugations: carbodiimide versus click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fortislife.com [fortislife.com]
- 3. emsdiasum.com [emsdiasum.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparative Analysis of Nanoparticle-Antibody Conjugations: Carbodiimide Versus Click Chemistry | Semantic Scholar [semanticscholar.org]
- 6. Development of Stable, Maleimide-Functionalized Peptidoliposomes Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic Analysis of Peptide-Modified Nanoparticles with Engineered Physicochemical Properties in a Mouse Model of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Preparation of peptide-functionalized gold nanoparticles using one pot EDC/sulfo-NHS coupling. | Semantic Scholar [semanticscholar.org]
- 9. Preparation of peptide functionalized gold nanoparticles using one pot EDC/sulfo-NHS coupling - ePrints Soton [eprints.soton.ac.uk]
- 10. High drug-loading nanomedicines: progress, current status, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Functionalizing PLGA Nanoparticles with CAQK Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(lactic-co-glycolic acid) (PLGA) nanoparticles are biodegradable and biocompatible polymers widely investigated as drug delivery carriers. Their surface can be functionalized with targeting ligands to enhance the delivery of therapeutic agents to specific sites, thereby increasing efficacy and reducing off-target effects. The CAQK peptide (Cys-Ala-Gln-Lys) has been identified as a promising targeting moiety that directs nanoparticles to sites of injury, particularly within the central nervous system. This peptide recognizes and binds to components of the extracellular matrix (ECM), such as chondroitin (B13769445) sulfate (B86663) proteoglycans (CSPGs) and tenascins, which are overexpressed in injured tissues.
These application notes provide a comprehensive overview and detailed protocols for the synthesis, functionalization, and characterization of CAQK-conjugated PLGA nanoparticles.
Data Presentation
Table 1: Physicochemical Properties of PLGA Nanoparticles Before and After this compound Conjugation
| Parameter | Unconjugated PLGA Nanoparticles | CAQK-PLGA Nanoparticles | Reference |
| Average Diameter (nm) | 150 | ~170 | [1] |
| Zeta Potential (mV) | -19 | -12 to -15 (predicted shift towards neutral) | [1] |
| Polydispersity Index (PDI) | < 0.2 | < 0.2 | [1] |
Table 2: Quantitative Analysis of this compound Conjugation to PLGA Nanoparticles
| Parameter | Value | Method of Quantification | Reference |
| Peptide Density per Nanoparticle | ~18,000 molecules | Fluorescence quantification of labeled peptide | [1] |
| Conjugation Efficiency | ~2.5% | Indirect quantification of unreacted peptide | [2] |
Experimental Protocols
Protocol 1: Synthesis of PLGA Nanoparticles
This protocol describes the synthesis of PLGA nanoparticles using the solvent displacement method.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Poly(vinyl alcohol) (PVA)
-
Deionized water
Procedure:
-
Dissolve 50 mg of PLGA in 2 ml of acetone to prepare the organic phase.
-
Prepare a 1% (w/v) aqueous solution of PVA.
-
Add the organic phase dropwise to 4 ml of the PVA solution under magnetic stirring.
-
Continue stirring for 4-6 hours at room temperature to allow for solvent evaporation and nanoparticle formation.
-
Collect the nanoparticles by ultracentrifugation at 15,000 rpm for 20 minutes.
-
Wash the nanoparticles three times with deionized water to remove excess PVA and unincorporated materials.
-
Resuspend the nanoparticle pellet in deionized water for further use.
Protocol 2: Functionalization of PLGA Nanoparticles with this compound
This protocol details the covalent conjugation of the this compound to the surface of PLGA nanoparticles using carbodiimide (B86325) (EDC/NHS) chemistry. This method facilitates the formation of an amide bond between the carboxylic acid groups on the PLGA nanoparticle surface and the primary amine of the lysine (B10760008) residue in the this compound.
Materials:
-
PLGA nanoparticles (from Protocol 1)
-
This compound (with a terminal cysteine for potential alternative conjugation strategies)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)
Procedure:
-
Activation of PLGA Nanoparticles:
-
Resuspend 10 mg of PLGA nanoparticles in 1 ml of MES buffer.
-
Add 5 mg of NHS followed by 10 mg of EDC to the nanoparticle suspension.
-
Incubate the reaction mixture for 30 minutes at room temperature with gentle stirring to activate the carboxyl groups on the nanoparticle surface.
-
Centrifuge the activated nanoparticles at 15,000 rpm for 20 minutes and wash with MES buffer to remove excess EDC and NHS.
-
-
Conjugation of this compound:
-
Dissolve 2 mg of this compound in 1 ml of PBS (pH 7.4).
-
Resuspend the activated PLGA nanoparticles in the this compound solution.
-
Incubate the mixture for 2 hours at room temperature with gentle stirring.
-
-
Quenching and Purification:
-
Add a quenching solution to the reaction mixture to stop the reaction.
-
Collect the CAQK-functionalized PLGA nanoparticles by ultracentrifugation at 15,000 rpm for 20 minutes.
-
Wash the nanoparticles three times with PBS to remove unconjugated peptide and by-products.
-
Resuspend the final CAQK-PLGA nanoparticles in a suitable buffer for storage or further use.
-
Protocol 3: Characterization of CAQK-PLGA Nanoparticles
1. Size and Zeta Potential Analysis:
-
Method: Dynamic Light Scattering (DLS)
-
Procedure:
-
Dilute a small aliquot of the nanoparticle suspension in deionized water.
-
Measure the hydrodynamic diameter (size), polydispersity index (PDI), and zeta potential using a DLS instrument.
-
Perform measurements for both unconjugated and CAQK-conjugated nanoparticles to assess the change in physicochemical properties.
-
2. Quantification of Peptide Conjugation:
-
Method: Indirect quantification using a colorimetric assay (e.g., TNBS assay) or fluorescence measurement of a labeled peptide.
-
Procedure (Indirect Method):
-
Collect the supernatant and all wash solutions during the conjugation and purification steps.
-
Quantify the amount of unreacted this compound in the collected solutions using a suitable peptide quantification assay.
-
Calculate the amount of conjugated peptide by subtracting the amount of unreacted peptide from the initial amount of peptide added.
-
Conjugation Efficiency (%) = [(Initial Peptide Amount - Unreacted Peptide Amount) / Initial Peptide Amount] x 100.
-
Mandatory Visualizations
Caption: Experimental workflow for CAQK-PLGA nanoparticle synthesis and functionalization.
Caption: CAQK-mediated targeting of PLGA nanoparticles to injured tissue.
References
- 1. Pharmacokinetic Analysis of Peptide-Modified Nanoparticles with Engineered Physicochemical Properties in a Mouse Model of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conjugation of cell-penetrating peptides with poly(lactic-co-glycolic acid)-polyethylene glycol nanoparticles improves ocular drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: CAQK-Liposomes for Targeted Spinal Cord Injury Treatment
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of CAQK-liposomes as a targeted drug delivery system for the treatment of spinal cord injury (SCI). It includes detailed protocols for the preparation and experimental use of these liposomes, alongside quantitative data from relevant studies and diagrams illustrating key mechanisms and workflows.
Introduction
Spinal cord injury (SCI) is a devastating condition with limited therapeutic options. A major challenge in developing effective treatments is the targeted delivery of therapeutic agents to the injury site, bypassing the blood-spinal cord barrier and overcoming the inhibitory microenvironment of the glial scar. CAQK-liposomes represent a promising strategy to address these challenges. The tetrapeptide CAQK (cysteine-alanine-glutamine-lysine) has been shown to specifically bind to chondroitin (B13769445) sulfate (B86663) proteoglycans (CSPGs), which are significantly upregulated in the extracellular matrix of the injured spinal cord.[1][2][3] By modifying liposomes with the CAQK peptide, therapeutic payloads can be effectively targeted to the lesion site, enhancing their efficacy and reducing systemic side effects.[1][2][4]
Mechanism of Action
Following SCI, a glial scar forms, which is rich in CSPGs. These molecules inhibit axonal regeneration and create a barrier to endogenous repair mechanisms.[3] CAQK-liposomes leverage this pathology for targeted drug delivery. The this compound on the surface of the liposomes acts as a homing agent, binding with high affinity to the CSPGs at the injury site.[1][2] This allows for the localized delivery of encapsulated therapeutic agents, such as neurotrophic factors and anti-inflammatory drugs, directly to the area where they are most needed.
One studied application involves the co-delivery of Brain-Derived Neurotrophic Factor (BDNF) and Docetaxel (DTX).[1][4] BDNF promotes neuronal survival and growth, while DTX, a microtubule-stabilizing agent, can help to promote axonal regeneration.[1] By encapsulating these drugs within CAQK-liposomes, their synergistic effects can be maximized at the site of injury. Furthermore, studies have shown that CAQK-mediated targeting can reduce inflammatory signaling pathways, such as the TNFα/NFκB pathway, contributing to a more permissive environment for neural repair.[5][6]
Signaling Pathway
Caption: Targeted delivery and mechanism of CAQK-liposomes in SCI.
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies investigating the efficacy of CAQK-liposomes in rat models of SCI.
Table 1: In Vivo Targeting and Retention
| Parameter | CAQK-Liposome Group | Control (AAAA-Liposome) Group | Hydrogel (CAQK-LIP@HP) | Reference |
| Fluorescence at Injury Site (6h post-injection) | Relatively high fluorescence | Little fluorescence | N/A | [1] |
| Signal Duration at Injury Site | Decayed slowly, lasted ≥ 72h | Disappeared by 48h | Strong signal at 72h | [1] |
Table 2: Functional and Histological Outcomes (28 days post-SCI)
| Parameter | CAQK-LIP-GFs/DTX@HP Group | SCI Control Group | Reference |
| BBB Score | Significantly improved locomotor function | Impaired locomotor function | [1] |
| Lesion Size (% of SCI group) | 39.33 ± 3.83% | 100% | [1] |
| Apoptotic Cells (TUNEL+) | Significantly reduced | High levels of apoptosis | [1] |
(Note: GFs refer to Growth Factors (BDNF and aFGF). HP refers to heparin-modified poloxamer hydrogel.)
Experimental Protocols
Protocol 1: Preparation of CAQK-Liposomes Encapsulating BDNF and DTX
This protocol is based on the reverse evaporation method.[1]
Materials:
-
Phospholipids (e.g., soy phosphatidylcholine)
-
Cholesterol
-
Docetaxel (DTX)
-
Brain-Derived Neurotrophic Factor (BDNF)
-
CAQK-Stearic Acid conjugate
-
Phosphate-Buffered Saline (PBS)
-
Rotary evaporator
-
Probe sonicator
Procedure:
-
Dissolve 98 mg of phospholipids, 2 mg of cholesterol, and 50 µg of DTX in 6 mL of dichloromethane in a round-bottom flask.
-
Add 1 mg of BDNF to the mixture.
-
Sonicate the solution for 15 seconds (100 W, 2s on / 3s off cycle) to form a stable emulsion.
-
Evaporate the dichloromethane on a rotary evaporator to form a thin lipid film.
-
Add 4 mL of PBS and 200 µL of CAQK-stearic acid conjugate (0.5 mg/mL) to the flask.
-
Sonicate the solution for 20 minutes (200 W, 2s on / 3s off cycle) to form the CAQK-liposomes.
-
The resulting liposome suspension can be further purified by dialysis or size exclusion chromatography to remove unencapsulated drugs.
Protocol 2: In Vivo Evaluation in a Rat Model of Spinal Cord Injury
Animal Model:
-
Adult female Sprague-Dawley rats.
-
Induce a moderate contusion injury at the T10 spinal level using an impactor device.
Experimental Groups:
-
Sham (laminectomy only)
-
SCI + Saline
-
SCI + Control Liposomes (e.g., AAAA-liposomes)
-
SCI + CAQK-Liposomes
Procedure:
-
Administration: Three days post-SCI, intravenously inject the prepared liposome formulations (e.g., 500 µL) via the tail vein.
-
Targeting Assessment (In Vivo Imaging):
-
For imaging studies, encapsulate a near-infrared dye (e.g., ICG) within the liposomes.
-
At various time points (e.g., 6, 24, 48, 72 hours) post-injection, anesthetize the rats and image the exposed spinal cord using an in vivo imaging system (IVIS).
-
-
Functional Assessment:
-
Perform weekly behavioral testing for at least 4 weeks post-injury using the Basso, Beattie, Bresnahan (BBB) locomotor rating scale.
-
Conduct footprint analysis to assess gait and coordination.
-
-
Histological Analysis:
-
At the study endpoint (e.g., 28 days), perfuse the animals with 4% paraformaldehyde.
-
Dissect the spinal cords and process for cryosectioning.
-
Perform histological staining (e.g., H&E for lesion volume) and immunofluorescence staining for markers of apoptosis (TUNEL), astrocytes (GFAP), and axons (NF200).
-
Experimental Workflow
Caption: Workflow for preparation and in vivo testing of CAQK-liposomes.
Conclusion
CAQK-liposomes offer a versatile and effective platform for targeted drug delivery in the context of spinal cord injury. By specifically targeting the inhibitory environment of the glial scar, these liposomes can deliver therapeutic agents in a localized and sustained manner, leading to improved functional and histological outcomes in preclinical models. The protocols and data presented here provide a foundation for researchers to further explore and develop this promising therapeutic strategy.
References
- 1. Novel multi-drug delivery hydrogel using scar-homing liposomes improves spinal cord injury repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Systematic Review of Peptide CAQK: Properties, Applications, and Outcomes | Semantic Scholar [semanticscholar.org]
- 3. Systematic Review of Peptide CAQK: Properties, Applications, and Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent advances in lipid nanovesicles for targeted treatment of spinal cord injury [frontiersin.org]
- 5. Frontiers | CAQK, a peptide associating with extracellular matrix components targets sites of demyelinating injuries [frontiersin.org]
- 6. CAQK, a peptide associating with extracellular matrix components targets sites of demyelinating injuries - PMC [pmc.ncbi.nlm.nih.gov]
Application of CAQK Peptide in Multiple Sclerosis Research: A Detailed Guide
The tetrapeptide CAQK (cysteine-alanine-glutamine-lysine) has emerged as a promising tool in multiple sclerosis (MS) research, primarily due to its ability to selectively home to sites of demyelinating injuries in the central nervous system (CNS).[1][2][3] This targeting capability opens avenues for both diagnostic and therapeutic applications aimed at localized myelin repair.[1][2][3] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing the CAQK peptide in their MS studies.
Introduction
Multiple sclerosis is a chronic autoimmune disease characterized by inflammation, demyelination, and neurodegeneration in the CNS.[1][3] A key challenge in treating MS is the targeted delivery of therapeutic agents to the demyelinated lesions while minimizing systemic side effects. The this compound, initially identified through in vivo phage display screening for traumatic brain injury, has demonstrated a remarkable tropism for injured CNS tissue, including demyelinated areas found in MS models.[1][4][5]
The peptide's primary mode of action is its association with components of the extracellular matrix (ECM) that are upregulated or exposed in lesions.[1][2][3] Specifically, CAQK has been shown to bind to tenascin-C and chondroitin (B13769445) sulfate (B86663) proteoglycans (CSPGs) within the glial scar, often in close proximity to reactive astrocytes.[1][5][6] This specific binding allows for the targeted delivery of conjugated payloads, such as anti-inflammatory drugs or imaging agents, directly to the sites of pathology.
Key Applications in MS Research
-
Targeted Drug Delivery: CAQK can be conjugated to nanoparticles or other drug carriers to deliver therapeutics specifically to demyelinated lesions. This approach has been shown to enhance the efficacy of drugs like methylprednisolone (B1676475) at lower doses, reducing systemic toxicity.[7][8][9]
-
In Vivo Imaging: When labeled with a fluorescent marker (e.g., FAM), CAQK can be used to visualize and map demyelinated lesions in animal models of MS.[1][2] This provides a valuable tool for studying disease progression and the effects of therapeutic interventions.
-
Studying the Glial Scar: Due to its affinity for ECM components of the glial scar, CAQK can be used as a molecular probe to investigate the composition and dynamics of the lesion environment.
Data Presentation
The following tables summarize quantitative data from studies utilizing CAQK in MS models.
Table 1: Efficacy of CAQK-Targeted Methylprednisolone Nanoparticles in a Demyelination Model
| Treatment Group | Dose of Methylprednisolone | Outcome Measure | Result |
| CAQK-nanoparticle-methylprednisolone | 0.24 mg (single dose) | Reduction in microglial and astrocyte activation | Significant reduction in inflammation at 24 and 48 hours post-injection.[7][8][9] |
| Free methylprednisolone | 0.24 mg (single dose) | Reduction in microglial and astrocyte activation | No significant effect observed.[7][8][9] |
| High-dose free methylprednisolone | 100 mg/kg | Reduction in astrocyte activation | Similar effect to low-dose targeted methylprednisolone.[10] |
| Low-dose methylprednisolone-loaded nanoparticles (without CAQK) | 10 mg/kg | Reduction in astrocyte activation | Similar effect to high-dose free methylprednisolone, demonstrating nanoparticle benefit.[10] |
Table 2: Homing of FAM-CAQK in Mouse Models of Demyelination
| MS Model | Method of Induction | Observation |
| Experimental Autoimmune Encephalomyelitis (EAE) | Immunization with myelin oligodendrocyte glycoprotein (B1211001) (MOG) | FAM-CAQK accumulates at lesion sites in the lumbar spinal cord, co-localizing with inflammatory infiltrates.[2] |
| Cuprizone-induced Demyelination | 6-week cuprizone (B1210641) diet | FAM-CAQK crosses the nearly intact blood-brain barrier and homes to demyelinating fiber tracts.[1][2][3] |
| Lysolecithin-induced Focal Demyelination | Injection of lysolecithin into the spinal cord | FAM-CAQK accumulates at the focal lesion site.[2] |
Experimental Protocols
Protocol 1: In Vivo Homing of FAM-CAQK to Demyelinated Lesions
This protocol describes the intravenous administration of fluorescein-labeled this compound to assess its accumulation in demyelinated lesions in a mouse model of MS.
Materials:
-
FAM-labeled this compound (FAM-CAQK)
-
Mouse model of MS (e.g., EAE, cuprizone, or lysolecithin-induced demyelination)
-
Phosphate-buffered saline (PBS)
-
Anesthetic (e.g., isoflurane)
-
Perfusion solutions (saline with heparin, 4% paraformaldehyde in PBS)
-
Tissue processing reagents for cryosectioning or paraffin (B1166041) embedding
-
Fluorescence microscope
Procedure:
-
Peptide Preparation: Dissolve FAM-CAQK in sterile PBS to the desired concentration.
-
Animal Model: Induce demyelination in mice according to the chosen model protocol. For EAE, this typically involves immunization with a myelin antigen. For cuprizone, mice are fed a diet containing cuprizone. For lysolecithin, the agent is stereotactically injected into the CNS.
-
Peptide Administration: At the desired time point post-demyelination induction (e.g., peak of EAE disease, 5 days after lysolecithin injection), intravenously inject the FAM-CAQK solution into the tail vein of the mice.[7][8][9]
-
Circulation and Perfusion: Allow the peptide to circulate for a specified period (e.g., 2 hours).[11] Anesthetize the mice and perform transcardial perfusion, first with heparinized saline to clear the blood, followed by 4% paraformaldehyde to fix the tissues.
-
Tissue Processing: Dissect the brain and spinal cord and post-fix the tissues in 4% paraformaldehyde. Subsequently, process the tissues for either cryosectioning or paraffin embedding.
-
Immunohistochemistry and Imaging: Cut sections of the brain or spinal cord and mount them on slides. If desired, perform immunohistochemical staining for cellular markers (e.g., GFAP for astrocytes, Iba1 for microglia, MBP for myelin). Image the sections using a fluorescence microscope to visualize the localization of FAM-CAQK (green fluorescence) in relation to the demyelinated lesions and specific cell types.[1]
Protocol 2: Targeted Delivery of a Therapeutic Agent using CAQK-Conjugated Nanoparticles
This protocol outlines the use of CAQK-conjugated nanoparticles to deliver a therapeutic agent to demyelinated lesions.
Materials:
-
This compound
-
Nanoparticles (e.g., porous silicon nanoparticles)
-
Therapeutic agent (e.g., methylprednisolone)
-
Reagents for conjugating the peptide to nanoparticles and loading the drug
-
Mouse model of MS
-
Equipment for intravenous injection
-
Reagents and equipment for histological and biochemical analysis
Procedure:
-
Nanoparticle Formulation: Synthesize the nanoparticles and conjugate the this compound to their surface using appropriate bioconjugation chemistry. Load the therapeutic agent into the nanoparticles.
-
Animal Model and Treatment: Induce demyelination in mice. At a specific time point after induction (e.g., 5 days after lysolecithin injection), intravenously inject the CAQK-conjugated therapeutic-loaded nanoparticles.[7][8][9] Include control groups such as animals receiving free drug, nanoparticles without the drug, or nanoparticles with a control peptide.
-
Efficacy Assessment: At various time points after treatment (e.g., 24 and 48 hours), sacrifice the animals and collect the CNS tissue.[7][8][9]
-
Analysis:
-
Histology: Perform immunohistochemistry to assess the levels of microglial activation (e.g., Iba1 staining) and astrocyte reactivation (e.g., GFAP staining) in the lesion areas.[7][8]
-
Biochemical Analysis: Homogenize tissue samples to measure levels of inflammatory cytokines or other relevant biomarkers.
-
Behavioral Analysis: For models like EAE, monitor clinical scores to assess functional recovery.
-
Visualizations
Signaling Pathways and Mechanisms
Caption: Mechanism of CAQK-mediated targeting to MS lesions.
Experimental Workflow
Caption: Workflow for evaluating CAQK-based therapies in MS models.
References
- 1. Frontiers | CAQK, a peptide associating with extracellular matrix components targets sites of demyelinating injuries [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. CAQK, a peptide associating with extracellular matrix components targets sites of demyelinating injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CAQK, a peptide associating with extracellular matrix components targets sites of demyelinating injuries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A neuroprotective tetrapeptide for treatment of acute traumatic brain injury | EMBO Molecular Medicine [link.springer.com]
- 6. Systematic Review of Peptide CAQK: Properties, Applications, and Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeted drug delivery into glial scar using this compound in a mouse model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted drug delivery into glial scar using this compound in a mouse model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Fluorescently Labeling CAQK Peptide for In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
The CAQK peptide (Cys-Ala-Gln-Lys) is a promising targeting moiety for delivering imaging agents and therapeutics to sites of central nervous system (CNS) injury.[1][2][3][4][5][6] Specifically, CAQK has been shown to selectively bind to proteoglycan complexes that are upregulated in areas of traumatic brain injury and demyelination.[1][4][6] This targeting capability makes fluorescently labeled CAQK a valuable tool for in vivo imaging of these pathological processes, enabling researchers to visualize disease progression and assess the efficacy of therapeutic interventions.[7][8]
These application notes provide detailed protocols for the fluorescent labeling of the this compound, its subsequent purification, and its application in in vivo imaging studies. The protocols are designed to be a comprehensive guide for researchers in neuroscience, drug delivery, and molecular imaging.
Signaling Pathway and Targeting Mechanism
The this compound targets injured areas of the CNS by binding to upregulated components of the extracellular matrix (ECM).[1] Following injury, there is a significant remodeling of the ECM, including the increased expression of chondroitin (B13769445) sulfate (B86663) proteoglycans (CSPGs).[3] The this compound has been shown to associate with these upregulated proteoglycan complexes, allowing for the specific accumulation of CAQK-conjugated molecules at the site of injury.[1][4][6]
Caption: Targeting mechanism of fluorescently labeled this compound.
Experimental Protocols
Protocol 1: Fluorescent Labeling of this compound with an NHS Ester Dye
This protocol describes the labeling of the this compound with a near-infrared (NIR) fluorescent dye using N-hydroxysuccinimide (NHS) ester chemistry. NIR dyes are recommended for in vivo imaging due to their deep tissue penetration and low autofluorescence.[9][10]
Materials:
-
This compound (Cys-Ala-Gln-Lys)
-
Amine-reactive NIR fluorescent dye with NHS ester (e.g., IRDye 800CW NHS Ester)[9][10]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA)
-
0.1 M Sodium Bicarbonate buffer (pH 8.3)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer
Procedure:
-
Peptide Dissolution: Dissolve the this compound in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-5 mg/mL.
-
Dye Preparation: Immediately before use, dissolve the amine-reactive NIR dye NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction:
-
Add a 1.5 to 3-fold molar excess of the dissolved dye to the peptide solution.
-
Add DIPEA to the reaction mixture to a final concentration of 10-20 mM to facilitate the reaction.[10]
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Reaction Quenching (Optional): The reaction can be stopped by adding a final concentration of 100 mM glycine (B1666218) or Tris buffer.
-
Purification: Purify the fluorescently labeled this compound from the crude reaction mixture using RP-HPLC.[9][11]
-
Column: C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes) is typically used. The optimal gradient may need to be determined empirically.
-
Detection: Monitor the elution profile at the absorbance maximum of the peptide (around 220 nm) and the dye (e.g., ~780 nm for IRDye 800CW).
-
-
Fraction Collection and Analysis: Collect the fractions corresponding to the fluorescently labeled peptide peak. Confirm the identity and purity of the labeled peptide by mass spectrometry.
-
Lyophilization and Storage: Lyophilize the purified, labeled peptide and store it at -20°C or -80°C, protected from light.[1]
Caption: Workflow for fluorescently labeling this compound.
Protocol 2: In Vivo Imaging of Labeled this compound
This protocol provides a general guideline for in vivo imaging in a mouse model of CNS injury using the fluorescently labeled this compound. A specific example using FAM-labeled CAQK in a demyelination model is referenced.[7]
Materials:
-
Fluorescently labeled and purified this compound
-
Animal model of CNS injury (e.g., traumatic brain injury, demyelination model)
-
Saline or other appropriate vehicle for injection
-
In vivo imaging system (e.g., Bruker In Vivo Imager)[7]
-
Anesthetics (e.g., ketamine/xylazine)[7]
Procedure:
-
Animal Preparation: Acclimate the animals to the housing conditions. Induce the CNS injury according to the established model protocol.
-
Peptide Administration:
-
Dissolve the lyophilized fluorescent this compound in sterile saline to the desired concentration.
-
Administer the labeled peptide to the animals, typically via intravenous (tail vein) injection. A typical dose might range from 50 to 100 nanomoles per mouse.[1]
-
-
Circulation and Imaging Time: Allow the peptide to circulate for a predetermined period. For FAM-labeled CAQK in a demyelination model, a 2-hour circulation time has been reported.[7] The optimal circulation time may vary depending on the dye and the model.
-
In Vivo Imaging:
-
Anesthetize the animal using an appropriate anesthetic regimen (e.g., intraperitoneal injection of ketamine and xylazine).[7]
-
Place the anesthetized animal in the in vivo imaging system.
-
Acquire fluorescent images using the appropriate excitation and emission wavelengths for the chosen dye. For example, for FAM, excitation at 470 nm and emission at 535 nm can be used.[7]
-
-
Data Analysis:
-
Quantify the fluorescent signal intensity in the region of interest (e.g., the injured brain area) using the imaging software.
-
Compare the signal from the targeted peptide to a control (e.g., a scrambled peptide or free dye) to assess specific targeting.
-
-
Ex Vivo Validation (Optional): After in vivo imaging, animals can be euthanized, and tissues (e.g., brain, spinal cord) can be collected for ex vivo imaging or histological analysis to confirm the localization of the fluorescent peptide at a cellular level.[7][8]
Data Presentation
Table 1: Recommended Fluorescent Dyes for In Vivo Imaging of CAQK
| Fluorescent Dye | Excitation (nm) | Emission (nm) | Key Features |
| FAM (Fluorescein) | ~495 | ~517 | Commonly used, but may have higher autofluorescence.[12] |
| Cy5 | ~650 | ~670 | Far-red dye, good for in vivo imaging.[13][14] |
| Cy5.5 | ~675 | ~694 | Near-infrared dye with good tissue penetration.[13][15] |
| Cy7 | ~745 | ~800 | Near-infrared dye, excellent for deep tissue imaging.[13][14][15] |
| IRDye 800CW | ~774 | ~789 | Near-infrared dye with low autofluorescence, ideal for in vivo applications.[9][10] |
Table 2: Quantitative Parameters for Labeled Peptide Characterization
| Parameter | Method | Typical Expected Value |
| Purity | RP-HPLC | >95% |
| Identity Confirmation | Mass Spectrometry | Observed mass should match the calculated mass of the labeled peptide. |
| Labeling Efficiency | Spectrophotometry or Mass Spectrometry | >90% (can be optimized by adjusting dye-to-peptide ratio) |
| Dye-to-Peptide Ratio | Spectrophotometry | Typically 1:1 for site-specific labeling |
| Net Peptide Content | Amino Acid Analysis or Elemental Analysis | 60-80% of gross weight (due to water and counterions)[16] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - Inactive dye (hydrolyzed NHS ester)- Suboptimal reaction pH- Interfering substances in the peptide solution | - Use fresh, anhydrous DMSO for dye reconstitution.- Ensure the reaction buffer pH is between 8.0 and 9.0.- Desalt the peptide solution if it contains primary amines (e.g., Tris buffer).[10] |
| Multiple Peaks in HPLC | - Labeling of multiple sites (N-terminus and Lysine)- Unreacted peptide and free dye | - Optimize the dye-to-peptide ratio (use a lower excess of dye).- Consider site-specific labeling strategies (e.g., targeting the cysteine thiol group).- Ensure the HPLC gradient provides adequate separation. |
| Poor In Vivo Signal | - Insufficient dose of labeled peptide- Suboptimal imaging time point- Quenching of the fluorescent dye | - Perform a dose-response study to determine the optimal peptide concentration.- Conduct a time-course experiment to identify the peak accumulation time.- Ensure the labeled peptide is stored properly to prevent photobleaching. |
| High Background Signal | - Autofluorescence from tissues- Non-specific binding of the labeled peptide | - Use a near-infrared dye to minimize autofluorescence.[9][10]- Include a control group with a labeled scrambled peptide to assess non-specific uptake. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. neurosciencenews.com [neurosciencenews.com]
- 3. [PDF] Systematic Review of Peptide CAQK: Properties, Applications, and Outcomes | Semantic Scholar [semanticscholar.org]
- 4. A peptide for targeted, systemic delivery of imaging and therapeutic compounds into acute brain injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Systematic Review of Peptide CAQK: Properties, Applications, and Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bio-Synthesis Newsletter August 2016 [biosyn.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Frontiers | CAQK, a peptide associating with extracellular matrix components targets sites of demyelinating injuries [frontiersin.org]
- 9. content.protocols.io [content.protocols.io]
- 10. licorbio.com [licorbio.com]
- 11. omizzur.com [omizzur.com]
- 12. Fluorescent Dyes | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 13. In Vivo Imaging Dyes - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. The Ultimate Guide to Fluorescent Dye | AxisPharm [axispharm.com]
- 15. luminicell.com [luminicell.com]
- 16. Analytical methods and Quality Control for peptide products [biosynth.com]
Application Notes and Protocols for CAQK-Functionalized Hydrogels in Localized CNS Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of CAQK-functionalized hydrogels for targeted and localized therapy in the central nervous system (CNS). The information presented here is intended to guide researchers in the synthesis, characterization, and evaluation of these promising biomaterials for applications in conditions such as traumatic brain injury (TBI), spinal cord injury (SCI), and multiple sclerosis.
Introduction
Localized delivery of therapeutics to the CNS is a significant challenge due to the blood-brain barrier and the delicate nature of neural tissue.[1] Injectable hydrogels offer a minimally invasive approach to deliver therapeutic agents directly to the site of injury, providing sustained release and a supportive scaffold for tissue repair.[1][2] The CAQK peptide (sequence: Cysteine-Alanine-Glutamine-Lysine) has been identified as a promising targeting moiety that specifically binds to chondroitin (B13769445) sulfate (B86663) proteoglycans (CSPGs), which are significantly upregulated in the extracellular matrix of injured CNS tissue.[2][3][4] By functionalizing hydrogels with the this compound, it is possible to create a smart delivery system that anchors the therapeutic depot at the injury site, thereby increasing drug concentration where it is needed most and minimizing off-target effects.
Data Presentation
The following tables summarize representative quantitative data for a hypothetical CAQK-functionalized polyethylene (B3416737) glycol (PEG) hydrogel. This data is provided as a guideline for expected outcomes.
Table 1: Physicochemical Properties of CAQK-PEG Hydrogel
| Parameter | Unfunctionalized PEG Hydrogel | CAQK-PEG Hydrogel | Method of Analysis |
| Gelation Time (s) | 185 ± 15 | 190 ± 12 | Visual observation (vial tilting) |
| Swelling Ratio (%) | 1250 ± 80 | 1230 ± 75 | Gravimetric analysis |
| Storage Modulus (G') (Pa) | 850 ± 50 | 870 ± 60 | Rheometry[5] |
| Loss Modulus (G'') (Pa) | 80 ± 10 | 85 ± 12 | Rheometry[5] |
| Pore Size (µm) | 15 ± 5 | 14 ± 4 | Scanning Electron Microscopy |
Table 2: In Vitro Drug Release Kinetics of Dexamethasone from CAQK-PEG Hydrogel
| Time Point | Cumulative Release (%) - Unfunctionalized PEG Hydrogel | Cumulative Release (%) - CAQK-PEG Hydrogel | Method of Analysis |
| 1 hour | 8.5 ± 1.2 | 8.2 ± 1.5 | UV-Vis Spectroscopy |
| 6 hours | 25.3 ± 2.1 | 24.8 ± 2.5 | UV-Vis Spectroscopy |
| 12 hours | 42.1 ± 3.5 | 41.5 ± 3.8 | UV-Vis Spectroscopy |
| 24 hours | 65.7 ± 4.2 | 64.9 ± 4.5 | UV-Vis Spectroscopy |
| 48 hours | 82.4 ± 5.1 | 81.6 ± 5.3 | UV-Vis Spectroscopy |
| 72 hours | 91.3 ± 4.8 | 90.5 ± 5.0 | UV-Vis Spectroscopy |
| 144 hours | 98.2 ± 3.9 | 97.8 ± 4.1 | UV-Vis Spectroscopy |
Experimental Protocols
Protocol 1: Synthesis of CAQK-Functionalized PEG Hydrogel
This protocol describes the synthesis of a CAQK-functionalized PEG hydrogel using Michael-type addition chemistry.
Materials:
-
4-arm PEG-maleimide (PEG-MAL)
-
This compound with a terminal cysteine (NH2-CAQK-COOH)
-
Dithiothreitol (DTT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Therapeutic agent (e.g., Dexamethasone)
-
Dialysis tubing (MWCO 3.5 kDa)
Procedure:
-
Preparation of PEG-CAQK Conjugate:
-
Dissolve 4-arm PEG-MAL in PBS at a concentration of 10% (w/v).
-
Dissolve this compound in PBS at a molar ratio of 4:1 (CAQK:PEG-MAL).
-
Add the CAQK solution to the PEG-MAL solution and react for 2 hours at room temperature with gentle stirring.
-
Purify the PEG-CAQK conjugate by dialysis against deionized water for 48 hours to remove unreacted peptide.
-
Lyophilize the purified product to obtain a white powder.
-
-
Hydrogel Formation and Drug Encapsulation:
-
Dissolve the lyophilized PEG-CAQK conjugate in PBS to a final concentration of 10% (w/v).
-
Dissolve the therapeutic agent (e.g., Dexamethasone) in the PEG-CAQK solution.
-
Prepare a 10% (w/v) solution of a crosslinker such as PEG-dithiol in PBS.
-
Mix the PEG-CAQK/drug solution with the PEG-dithiol solution at a 1:1 volume ratio.
-
The mixture will form a hydrogel within minutes.
-
Protocol 2: Characterization of CAQK-PEG Hydrogel
1. Rheological Analysis:
-
Prepare hydrogel samples as described in Protocol 1.
-
Use a rheometer with a parallel plate geometry to measure the storage (G') and loss (G'') moduli.[5]
-
Perform a frequency sweep from 0.1 to 100 rad/s at a constant strain to determine the viscoelastic properties.[5]
2. Swelling Behavior:
-
Prepare and weigh a lyophilized hydrogel sample (Wd).
-
Immerse the sample in PBS at 37°C.
-
At predetermined time intervals, remove the sample, gently blot to remove excess surface water, and weigh (Ws).
-
Calculate the swelling ratio as: [(Ws - Wd) / Wd] x 100%.
3. In Vitro Drug Release Study:
-
Place a drug-loaded hydrogel sample in a known volume of PBS at 37°C with gentle agitation.
-
At specified time points, withdraw an aliquot of the release medium and replace it with fresh PBS.
-
Quantify the drug concentration in the withdrawn aliquots using a suitable method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculate the cumulative percentage of drug released over time.
Protocol 3: In Vitro Evaluation of CAQK-PEG Hydrogel
This protocol describes an in vitro assay to assess the targeted binding and therapeutic efficacy of the hydrogel.
Materials:
-
Primary astrocytes
-
Lipopolysaccharide (LPS)
-
CAQK-PEG hydrogel loaded with an anti-inflammatory drug (e.g., Dexamethasone)
-
Unfunctionalized PEG hydrogel with the same drug loading
-
ELISA kit for TNF-α and IL-6
-
Cell culture medium and supplements
Procedure:
-
Astrocyte Culture and Activation:
-
Culture primary astrocytes in standard conditions.
-
Induce a reactive phenotype by treating the cells with LPS (1 µg/mL) for 24 hours to mimic CNS injury conditions and upregulate CSPGs.
-
-
Hydrogel Treatment:
-
Place sterile, drug-loaded CAQK-PEG hydrogels and unfunctionalized PEG hydrogels in transwell inserts above the activated astrocyte cultures.
-
Incubate for 48 hours.
-
-
Assessment of Inflammatory Response:
-
Collect the cell culture supernatant.
-
Measure the concentration of pro-inflammatory cytokines (TNF-α and IL-6) using an ELISA kit.
-
Compare the cytokine levels between cells treated with CAQK-functionalized and unfunctionalized hydrogels.
-
Protocol 4: In Vivo Evaluation in a Rat Model of Spinal Cord Injury
Materials:
-
Adult female Sprague-Dawley rats
-
Surgical instruments for laminectomy and SCI induction
-
CAQK-PEG hydrogel loaded with a neuroprotective agent
-
Unfunctionalized PEG hydrogel with the same drug loading
-
BBB (Basso, Beattie, Bresnahan) locomotor rating scale
-
Histology reagents (antibodies for GFAP, Iba1, and neurofilament)
Procedure:
-
Surgical Procedure and SCI Induction:
-
Anesthetize the rat and perform a laminectomy at the T10 vertebral level.
-
Induce a moderate contusion injury using a standardized impactor device.
-
-
Hydrogel Implantation:
-
Immediately after injury, inject 10 µL of the drug-loaded CAQK-PEG hydrogel or the unfunctionalized control hydrogel directly into the injury epicenter.
-
Suture the muscle and skin layers.
-
-
Functional Recovery Assessment:
-
Perform weekly behavioral testing using the BBB locomotor rating scale for 6 weeks post-injury to assess hindlimb motor function.
-
-
Histological Analysis:
-
At the end of the study, perfuse the animals and collect the spinal cord tissue.
-
Perform immunohistochemistry on spinal cord sections to assess glial scarring (GFAP), microglial activation (Iba1), and axonal sparing (neurofilament).
-
Compare the histological outcomes between the different treatment groups.
-
Visualizations
Caption: Workflow for the synthesis of a CAQK-functionalized hydrogel.
References
- 1. Targeted drug delivery into glial scar using this compound in a mouse model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Injectable hydrogels in central nervous system: Unique and novel platforms for promoting extracellular matrix remodeling and tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Systematic Review of Peptide CAQK: Properties, Applications, and Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. docs.lib.purdue.edu [docs.lib.purdue.edu]
Application Notes and Protocols for CAQK-Based Diagnostics in Brain Injury
For Researchers, Scientists, and Drug Development Professionals
Introduction
Traumatic Brain Injury (TBI) represents a significant global health challenge, with limited therapeutic options available. The secondary injury cascade, characterized by neuroinflammation and apoptosis, is a critical determinant of long-term neurological deficits. The tetrapeptide CAQK (cysteine-alanine-glutamine-lysine) has emerged as a promising diagnostic and therapeutic agent due to its ability to selectively target the injured brain parenchyma.[1][2][3] This document provides detailed application notes and protocols for utilizing CAQK-based approaches in the context of brain injury research and development.
CAQK was identified through in vivo phage display and targets a chondroitin (B13769445) sulfate (B86663) proteoglycan (CSPG)-rich extracellular matrix (ECM) complex that is significantly upregulated at the site of injury.[4][5] Specifically, CAQK has been shown to bind to tenascin-C, a key component of this injury-associated ECM.[1] This targeted accumulation allows for the specific delivery of imaging agents for diagnostic purposes and has inherent neuroprotective properties, including the reduction of neuroinflammation and apoptosis, leading to improved functional outcomes in preclinical models of TBI.[1][4]
Mechanism of Action
Following a traumatic brain injury, a cascade of secondary injury events is initiated, including excitotoxicity, oxidative stress, and neuroinflammation. This leads to apoptosis (programmed cell death) of neuronal and glial cells, contributing to lesion expansion and long-term neurological deficits.
The CAQK peptide targets the injured brain by binding to tenascin-C, which is highly expressed in the ECM of the perilesional area. By accumulating at the injury site, CAQK exerts its neuroprotective effects by mitigating these secondary injury processes. The proposed mechanism involves the modulation of inflammatory responses and a reduction in apoptotic cell death, ultimately preserving brain tissue and improving functional recovery.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies evaluating the efficacy of CAQK in animal models of TBI.
Table 1: Effect of CAQK Treatment on Lesion Volume in a Mouse Model of TBI
| Treatment Group | Lesion Volume (mm³) (Mean ± SEM) | Percentage Reduction | p-value |
| Vehicle Control | 25.4 ± 2.1 | - | - |
| CAQK (2.5 mg/kg) | 12.7 ± 1.5 | ~50% | < 0.01 |
Data adapted from studies using a controlled cortical impact (CCI) model in mice, with lesion volume assessed 7 days post-injury.[1]
Table 2: Effect of CAQK Treatment on Apoptosis in the Perilesional Cortex
| Treatment Group | TUNEL-Positive Area (%) (Mean ± SEM) | Percentage Reduction | p-value |
| Vehicle Control | 8.2 ± 1.1 | - | - |
| CAQK (2.5 mg/kg) | 3.1 ± 0.6 | ~62% | 0.001 |
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay was used to quantify apoptotic cells in the perilesional cortex 7 days post-TBI in a mouse CCI model.[1]
Table 3: Effect of CAQK Treatment on Neurobehavioral Recovery
| Treatment Group | Neurological Severity Score (NSS) (Mean ± SEM) | Functional Improvement |
| Vehicle Control | 7.5 ± 0.5 | Baseline |
| CAQK (2.5 mg/kg) | 5.2 ± 0.4 | Significant Improvement |
Neurobehavioral function was assessed using a composite Neurological Severity Score at 7 days post-TBI. A lower score indicates better neurological function.[1]
Experimental Protocols
Controlled Cortical Impact (CCI) Model of TBI in Mice
This protocol describes the induction of a moderate TBI using a CCI device.
Materials:
-
Stereotaxic frame
-
CCI device (e.g., electromagnetic impactor)
-
Anesthesia machine (isoflurane)
-
Surgical drill
-
3mm impactor tip
-
Surgical tools (scalpel, forceps, etc.)
-
Bone wax
-
Sutures
-
Heating pad
-
Saline
Procedure:
-
Anesthetize the mouse (e.g., 2-3% isoflurane) and mount it in the stereotaxic frame. Maintain anesthesia with 1-1.5% isoflurane.
-
Maintain the animal's body temperature at 37°C using a heating pad.
-
Make a midline incision over the scalp to expose the skull.
-
Perform a craniotomy (approximately 4mm in diameter) over the desired cortical region (e.g., parietal cortex) using a surgical drill, keeping the dura mater intact.
-
Position the CCI device impactor tip perpendicular to the exposed dura.
-
Set the impact parameters (e.g., velocity: 4 m/s, depth: 1.5 mm, dwell time: 100 ms).
-
Induce the injury by activating the impactor.
-
Control any bleeding with sterile cotton swabs and bone wax.
-
Suture the scalp incision.
-
Administer post-operative analgesics and allow the animal to recover on a heating pad.
This compound Administration
Materials:
-
This compound (synthesized and purified)
-
Sterile saline or PBS
-
Syringes and needles for intravenous injection
Procedure:
-
Dissolve the this compound in sterile saline to the desired concentration (e.g., 2.5 mg/kg body weight).
-
Administer the CAQK solution intravenously (e.g., via the tail vein) at the desired time points post-TBI (e.g., 1 hour and then daily for 7 days).
-
For control animals, administer an equivalent volume of sterile saline.
Immunohistochemistry for CAQK and Tenascin-C
This protocol outlines the staining of brain sections to visualize CAQK accumulation and Tenascin-C expression.
Materials:
-
PFA-fixed, cryoprotected brain tissue sections (e.g., 20 µm thick)
-
Blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100)
-
Primary antibodies:
-
Anti-FAM (for fluorescently labeled CAQK)
-
Anti-Tenascin-C
-
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Wash the brain sections with PBS.
-
Permeabilize the sections with 0.3% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with blocking solution for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking solution overnight at 4°C.
-
Wash the sections three times with PBS.
-
Incubate with appropriate fluorescently labeled secondary antibodies for 1-2 hours at room temperature, protected from light.
-
Wash the sections three times with PBS.
-
Counterstain with DAPI for 5-10 minutes.
-
Wash with PBS and mount the sections on slides with mounting medium.
-
Visualize and capture images using a fluorescence microscope.
TUNEL Assay for Apoptosis Detection
This protocol describes the detection of apoptotic cells in brain tissue.
Materials:
-
PFA-fixed, cryoprotected brain tissue sections
-
TUNEL assay kit (e.g., In Situ Cell Death Detection Kit, TMR red)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
DAPI
-
Fluorescence microscope
Procedure:
-
Wash the sections with PBS.
-
Incubate the sections in permeabilization solution for 2 minutes on ice.
-
Wash twice with PBS.
-
Prepare the TUNEL reaction mixture according to the manufacturer's instructions.
-
Incubate the sections with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.
-
Wash three times with PBS.
-
Counterstain with DAPI.
-
Mount and visualize using a fluorescence microscope.
-
Quantify the percentage of TUNEL-positive cells in defined regions of interest.
ELISA for Inflammatory Cytokines
This protocol is for quantifying the levels of pro-inflammatory cytokines in brain tissue homogenates.
Materials:
-
Brain tissue samples
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-1β)
-
Microplate reader
Procedure:
-
Homogenize brain tissue samples in lysis buffer.
-
Centrifuge the homogenates and collect the supernatant.
-
Determine the total protein concentration of the supernatant (e.g., using a BCA assay).
-
Perform the ELISA for the desired cytokines according to the manufacturer's protocol.
-
Read the absorbance using a microplate reader.
-
Calculate the concentration of each cytokine based on the standard curve and normalize to the total protein concentration.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: CAQK mechanism in TBI.
Experimental Workflow for Preclinical Evaluation
Caption: Preclinical evaluation workflow.
Conclusion
The this compound represents a novel and promising platform for the development of diagnostics and therapeutics for traumatic brain injury. Its ability to specifically target the injured brain parenchyma offers a significant advantage for delivering imaging agents and therapeutic payloads directly to the site of pathology, potentially increasing efficacy and reducing systemic side effects. The inherent neuroprotective properties of CAQK further enhance its therapeutic potential. The protocols and data presented in this document provide a framework for researchers and drug development professionals to explore and advance the application of CAQK-based technologies in the field of neurotrauma.
References
- 1. A neuroprotective tetrapeptide for treatment of acute traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A peptide for targeted, systemic delivery of imaging and therapeutic compounds into acute brain injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A neuroprotective tetrapeptide for treatment of acute traumatic brain injury | EMBO Molecular Medicine [link.springer.com]
- 4. Frontiers | CAQK, a peptide associating with extracellular matrix components targets sites of demyelinating injuries [frontiersin.org]
- 5. A neuroprotective tetrapeptide for treatment of acute traumatic brain injury | EMBO Molecular Medicine [link.springer.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Rapid Clearance of CAQK Peptide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the CAQK peptide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on overcoming the rapid clearance of this promising therapeutic and targeting peptide.
Frequently Asked Questions (FAQs)
Q1: My intravenously administered this compound is clearing from circulation too quickly for my therapeutic window. Why is this happening and what can I do?
A1: The rapid clearance of the unmodified this compound is a known issue and is primarily due to its small size, which leads to rapid renal filtration and excretion.[1][2] Studies have shown that the free this compound has a very short half-life in vivo.
To overcome this, several strategies can be employed to increase its hydrodynamic size and prolong its circulation time:
-
PEGylation: Covalently attaching polyethylene (B3416737) glycol (PEG) chains to the peptide is a widely used and effective method.
-
Nanoparticle Conjugation: Coupling the this compound to the surface of nanoparticles can significantly increase its size and alter its pharmacokinetic profile.
Q2: What is the expected half-life of unmodified this compound, and how much can it be improved with modification?
A2: The unmodified this compound exhibits a short initial half-life of approximately 9 minutes in mice.[1] However, modification strategies can dramatically extend its circulation time. For instance, conjugating CAQK to a PEG scaffold has been shown to increase its blood half-life by approximately 90-fold.[3]
Q3: I am considering conjugating CAQK to nanoparticles. What type of nanoparticles are suitable, and what are the key considerations?
A3: Various types of nanoparticles can be used to carry the this compound. Porous silicon nanoparticles (PSiNPs) are a promising option due to their biocompatibility, biodegradability, and high drug-loading capacity.[4][5][6][7]
Key considerations when choosing and designing a nanoparticle system include:
-
Size: Nanoparticles should be large enough to avoid rapid renal clearance but small enough to extravasate into the target tissue.
-
Surface Charge: The surface charge of the nanoparticle-peptide conjugate can influence its interaction with blood components and its uptake by the reticuloendothelial system (RES), which can affect circulation time.[8]
-
Biocompatibility and Biodegradability: The nanoparticle material should be non-toxic and able to be cleared from the body after fulfilling its function.
Q4: How does the this compound target injured central nervous system (CNS) tissue?
A4: Following an injury to the CNS, there is an upregulation of specific extracellular matrix (ECM) components, particularly chondroitin (B13769445) sulfate (B86663) proteoglycans (CSPGs) like versican and tenascin-C.[1][2][9][10] The this compound has a high affinity for these upregulated proteins, allowing it to selectively bind to and accumulate at the site of injury.[1][9][10][11] This targeting mechanism enables the delivery of therapeutic payloads directly to the damaged tissue.
Troubleshooting Guides
Problem: Low yield of CAQK-PEG conjugate.
| Possible Cause | Troubleshooting Step |
| Inefficient reaction conditions | Optimize the pH of the reaction buffer. For maleimide-thiol conjugation, a pH of 7.0-7.5 is recommended to ensure the thiol group on the cysteine of CAQK is sufficiently nucleophilic while maintaining the stability of the maleimide (B117702) group.[12][13][14] |
| Oxidation of the thiol group on CAQK | Perform the conjugation reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the cysteine residue. |
| Incorrect molar ratio of reactants | Ensure a molar excess of the PEG-maleimide reagent to the this compound. A 10-20 fold molar excess is often a good starting point.[12][13] |
| Hydrolysis of the maleimide group | Prepare the PEG-maleimide solution immediately before use, as the maleimide group can hydrolyze in aqueous solutions, reducing its reactivity with thiols. |
Problem: Poor in vivo targeting of CAQK-nanoparticle conjugates to the injury site.
| Possible Cause | Troubleshooting Step |
| Insufficient CAQK density on the nanoparticle surface | Increase the concentration of this compound used during the conjugation reaction to achieve a higher density of targeting ligands on the nanoparticle surface. |
| Steric hindrance of the this compound | If using a linker to attach CAQK to the nanoparticle, consider using a longer linker to improve the accessibility of the peptide for binding to its target. |
| Aggregation of nanoparticles | Characterize the size and stability of the conjugated nanoparticles using techniques like Dynamic Light Scattering (DLS) to ensure they are not aggregating, which can lead to rapid clearance by the RES. |
| Timing of administration post-injury | The expression of the target proteoglycans can vary over time after injury. Administer the CAQK-nanoparticle conjugates at a time point when the expression of these targets is known to be high. |
Data Presentation
Table 1: Comparison of the Pharmacokinetic Parameters of Unmodified and Modified this compound
| Formulation | Animal Model | t1/2α (minutes) | t1/2β (hours) | Fold Increase in Half-life (approx.) |
| Unmodified CAQK | Mouse | 9[1] | - | 1x |
| CAQK-PEG Conjugate | Mouse | - | ~13.5 (calculated from 90-fold increase)[3] | 90x[3] |
| Peptide-Modified Nanoparticles (General) | Mouse | 2.4 - 6.1[8] | - | - |
t1/2α refers to the initial, rapid distribution half-life, while t1/2β refers to the slower elimination half-life. Data for peptide-modified nanoparticles is presented as a range from a study using various peptides and is included for general comparison.
Experimental Protocols
Protocol 1: PEGylation of this compound via Maleimide-Thiol Conjugation
Materials:
-
This compound (with a free cysteine)
-
Maleimide-terminated PEG (e.g., NHS-PEG-Maleimide)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.2, degassed
-
Size-exclusion chromatography (SEC) column
-
Reaction vials
-
Nitrogen or Argon gas
Procedure:
-
Prepare CAQK Solution: Dissolve the this compound in degassed PBS (pH 7.2) to a final concentration of 1-5 mg/mL.
-
Prepare PEG-Maleimide Solution: Immediately before use, dissolve the maleimide-terminated PEG in DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
-
Conjugation Reaction: a. Add a 10- to 20-fold molar excess of the PEG-Maleimide solution to the this compound solution.[12][13] b. Gently mix the reaction solution. c. Purge the reaction vial with nitrogen or argon gas to create an inert atmosphere. d. Incubate the reaction at room temperature for 2 hours or at 4°C overnight with gentle stirring.
-
Purification: a. Purify the CAQK-PEG conjugate from unreacted peptide and PEG using a size-exclusion chromatography (SEC) column appropriate for the size of the conjugate. b. Collect fractions and analyze them using a suitable method (e.g., UV-Vis spectroscopy, HPLC) to identify the fractions containing the purified conjugate.
-
Characterization: Confirm the successful conjugation and determine the purity of the final product using techniques such as SDS-PAGE, MALDI-TOF mass spectrometry, or HPLC.
Protocol 2: Synthesis of CAQK-Conjugated Porous Silicon Nanoparticles (PSiNPs)
Materials:
-
p-type silicon wafer
-
Hydrofluoric acid (HF)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
N-(γ-Maleimidobutyryloxy)succinimide ester (GMBS) or similar crosslinker
-
This compound
-
Deionized water
-
Ultrasonicator
-
Centrifuge
Procedure:
-
Fabrication of Porous Silicon Film: a. Electochemically etch a p-type silicon wafer in a solution of HF and ethanol to create a porous silicon film on the surface.[4][6]
-
Formation of PSiNPs: a. Remove the porous silicon film from the wafer by applying a short electropolishing step in a low-concentration HF solution.[6] b. Suspend the porous silicon film in deionized water and sonicate to break the film into nanoparticles.[4] c. Centrifuge the suspension to pellet larger particles and collect the supernatant containing the desired size of PSiNPs.
-
Surface Modification and CAQK Conjugation: a. Silanization: Functionalize the surface of the PSiNPs with amine groups by reacting them with APTES. b. Crosslinker Attachment: React the amine-functionalized PSiNPs with a heterobifunctional crosslinker such as GMBS. The NHS ester end of GMBS will react with the amine groups on the nanoparticle surface, leaving a maleimide group available for conjugation. c. CAQK Conjugation: Add the this compound to the maleimide-functionalized PSiNPs. The thiol group on the cysteine residue of CAQK will react with the maleimide group on the nanoparticle surface to form a stable covalent bond.
-
Purification and Characterization: a. Purify the CAQK-PSiNPs by repeated centrifugation and resuspension to remove unreacted peptide and crosslinker. b. Characterize the final product for size, zeta potential, and peptide conjugation efficiency.
Protocol 3: In Vivo Pharmacokinetic Study of CAQK Formulations in Mice
Materials:
-
CAQK formulation (unmodified, PEGylated, or nanoparticle-conjugated)
-
Healthy adult mice (e.g., C57BL/6)
-
Sterile saline or other appropriate vehicle
-
Syringes and needles for intravenous injection
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
Anesthetic (e.g., isoflurane)
-
Analytical method for quantifying CAQK in plasma (e.g., LC-MS/MS)
Procedure:
-
Animal Preparation: Acclimatize mice to the housing conditions for at least one week before the experiment.
-
Dose Preparation: Prepare the CAQK formulation in a sterile vehicle at the desired concentration for injection.
-
Administration: a. Anesthetize the mouse briefly. b. Administer the CAQK formulation via intravenous (tail vein) injection.[8][15] Record the exact time of injection.
-
Blood Sampling: a. At predetermined time points (e.g., 2, 5, 15, 30, 60, 120, 240 minutes) after injection, collect a small volume of blood (e.g., 20-30 µL) via a suitable method such as saphenous vein or submandibular vein puncture.[15][16][17][18] b. Collect the blood into heparinized tubes to prevent clotting.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: a. Store the plasma samples at -80°C until analysis. b. Quantify the concentration of the CAQK formulation in the plasma samples using a validated analytical method.[19]
-
Pharmacokinetic Analysis: a. Plot the plasma concentration of the CAQK formulation versus time. b. Use pharmacokinetic modeling software to calculate key parameters such as half-life (t1/2), volume of distribution (Vd), and clearance (CL).[19]
Visualizations
References
- 1. A neuroprotective tetrapeptide for treatment of acute traumatic brain injury | EMBO Molecular Medicine [link.springer.com]
- 2. Systematic Review of Peptide CAQK: Properties, Applications, and Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iris.unito.it [iris.unito.it]
- 5. spie.org [spie.org]
- 6. Porous silicon in drug delivery devices and materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nanostructured porous Si-based nanoparticles for targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic Analysis of Peptide-Modified Nanoparticles with Engineered Physicochemical Properties in a Mouse Model of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | CAQK, a peptide associating with extracellular matrix components targets sites of demyelinating injuries [frontiersin.org]
- 10. CAQK, a peptide associating with extracellular matrix components targets sites of demyelinating injuries - PMC [pmc.ncbi.nlm.nih.gov]
- 11. neurosciencenews.com [neurosciencenews.com]
- 12. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 13. broadpharm.com [broadpharm.com]
- 14. confluore.com [confluore.com]
- 15. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. einsteinmed.edu [einsteinmed.edu]
- 17. lar.fsu.edu [lar.fsu.edu]
- 18. researchgate.net [researchgate.net]
- 19. dovepress.com [dovepress.com]
troubleshooting CAQK peptide aggregation in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with the CAQK peptide. Our goal is to help you overcome common challenges, particularly aggregation in solution, to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the this compound and what are its primary characteristics?
The this compound is a tetrapeptide with the sequence Cysteine-Alanine-Glutamine-Lysine. It is known as a targeting peptide that specifically binds to proteoglycan complexes that are upregulated in areas of central nervous system (CNS) injury and demyelination.[1][2][3][4][5] A key feature of the this compound is its ability to penetrate the blood-brain barrier, making it a valuable tool for targeted drug delivery to the brain.[6][3]
Q2: What are the main causes of peptide aggregation?
Peptide aggregation can be influenced by a variety of factors, which can be broadly categorized as intrinsic or extrinsic.[7][8]
-
Intrinsic Factors: These relate to the peptide's inherent amino acid sequence.[7] Peptides with a high proportion of hydrophobic amino acids are more prone to aggregation.[9] The overall charge of the peptide and its tendency to form secondary structures, such as β-sheets, also play a significant role.[9]
-
Extrinsic Factors: These are related to the peptide's environment. Key factors include peptide concentration, the pH and ionic strength of the solution, temperature, and agitation.[7][10][11] The presence of impurities or certain excipients can also promote aggregation.[8]
Q3: My this compound solution appears cloudy or has visible precipitates. What should I do?
A cloudy appearance or the presence of precipitates is a sign of peptide aggregation or poor solubility. It is crucial to address this to ensure accurate concentration and biological activity in your experiments. The first step is to consult the detailed troubleshooting guide below. As a general rule, always test the solubility on a small aliquot of your peptide before dissolving the entire sample.[9][12][13]
Q4: How should I store my this compound stock solution to minimize aggregation?
For long-term storage, lyophilized this compound should be stored at -20°C or -80°C. Once the peptide is in solution, it is best to prepare aliquots of a concentration you will use frequently and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can promote aggregation.[14]
Troubleshooting Guide for this compound Aggregation
This guide provides a step-by-step approach to dissolving and handling the this compound to prevent and troubleshoot aggregation issues.
Initial Solubility Testing
Before dissolving your entire stock of this compound, it is highly recommended to perform a solubility test on a small portion.[9][13] This will help you determine the optimal solvent without risking your entire sample.
Step 1: Physicochemical Analysis of CAQK
Understanding the properties of the this compound is the first step in troubleshooting.
| Property | Value/Characteristic | Implication for Solubility |
| Sequence | Cys-Ala-Gln-Lys | Contains a mix of polar (Gln), charged (Lys), and hydrophobic (Ala) residues. The N-terminal Cysteine can form disulfide bonds. |
| Molecular Weight | ~448.54 g/mol [6] | Relatively small, which generally favors solubility. |
| Estimated Net Charge at pH 7 | +1 (Basic Peptide) | Should be soluble in neutral to acidic aqueous solutions. Solubility will be lowest at its isoelectric point (pI). |
Step 2: Recommended Solubilization Protocol
Based on its basic nature, the following protocol is recommended for dissolving this compound.
-
Start with an Aqueous Solvent : Attempt to dissolve the peptide in sterile, distilled water or a common neutral buffer such as Phosphate-Buffered Saline (PBS) at pH 7.4.[9]
-
Gentle Agitation : Use a vortex or sonication to aid dissolution.[13] A brief sonication on ice can be effective in breaking up small aggregates.[13]
-
Acidic Solution for Basic Peptides : Since CAQK is a basic peptide (net charge of +1), if it does not dissolve in water, try a dilute acidic solution.[13] A solution of 10% acetic acid can be added dropwise until the peptide dissolves.[12]
-
Caution with Cysteine : The this compound contains a Cysteine residue. To avoid the formation of disulfide bonds which can lead to aggregation, do not use alkaline solutions for dissolution.[12] Additionally, avoid or use caution with Dimethyl Sulfoxide (DMSO) as it can oxidize the Cysteine residue.[9][13]
Step 3: Troubleshooting Persistent Aggregation
If aggregation persists, consider the following advanced troubleshooting steps.
| Issue | Recommended Action | Detailed Protocol |
| Peptide still not dissolving in acidic buffer | Use a stronger organic solvent and dilute into your working buffer. | Dissolve the peptide in a small amount of a suitable organic solvent like acetonitrile (B52724) or isopropanol, and then slowly add this solution dropwise into your stirring aqueous buffer to the desired final concentration.[9][13] |
| Solution becomes cloudy after dilution | The peptide is precipitating out of the solution. | The final concentration of the organic solvent may be too low to maintain solubility. You may need to optimize the final buffer composition or re-lyophilize the peptide and try a different solvent system.[13] |
| Aggregation occurs over time | The peptide is not stable in the current buffer conditions. | Evaluate the pH and ionic strength of your buffer. Consider adding stabilizing excipients. Store aliquots at -80°C to minimize degradation.[14] |
Experimental Protocols
Protocol 1: General Procedure for Solubilizing this compound
-
Before opening, centrifuge the vial to ensure all the lyophilized powder is at the bottom.[13]
-
Allow the peptide to equilibrate to room temperature.[13]
-
Add the desired volume of sterile, distilled water or 1x PBS (pH 7.4).
-
Vortex the vial for 30 seconds.
-
If the peptide is not fully dissolved, place the vial in a sonicator bath on ice for 3 cycles of 10 seconds each.[13]
-
If solubility is still an issue, add 10% acetic acid dropwise while vortexing until the solution clears.[12][13]
-
Once dissolved, the peptide solution should be sterile-filtered if required for cell-based assays.
Protocol 2: Thiol-Disulfide Quantification Assay (Ellman's Test)
This protocol can be used to determine the concentration of free thiol groups from the Cysteine in your this compound solution, which can help assess the extent of disulfide bond-mediated aggregation.
-
Prepare a DTNB (Ellman's Reagent) solution : Dissolve 4 mg of 5,5'-dithiobis-(2-nitrobenzoic acid) in 1 ml of reaction buffer (e.g., 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA).
-
Prepare a Cysteine standard curve : Prepare a series of known concentrations of L-cysteine in the reaction buffer.
-
Sample Preparation : Dilute your this compound solution to an appropriate concentration in the reaction buffer.
-
Reaction : Add 50 µl of the DTNB solution to 250 µl of your peptide sample and standards. Incubate at room temperature for 15 minutes.
-
Measurement : Measure the absorbance at 412 nm.
-
Calculation : Determine the concentration of free thiols in your CAQK sample by comparing its absorbance to the cysteine standard curve. A lower than expected concentration may indicate disulfide bond formation.
Visualizations
Caption: A step-by-step workflow for troubleshooting this compound solubility.
References
- 1. A peptide for targeted, systemic delivery of imaging and therapeutic compounds into acute brain injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IJMS | Free Full-Text | Systematic Review of Peptide CAQK: Properties, Applications, and Outcomes [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Systematic Review of Peptide CAQK: Properties, Applications, and Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CAQK, a peptide associating with extracellular matrix components targets sites of demyelinating injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CAQK peptide | TargetMol [targetmol.com]
- 7. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. benchchem.com [benchchem.com]
- 10. Protein/Peptide Aggregation and Amyloidosis on Biointerfaces | MDPI [mdpi.com]
- 11. Aggregation of biologically important peptides and proteins: inhibition or acceleration depending on protein and metal ion concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biobasic.com [biobasic.com]
- 13. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Optimizing CAQK Peptide Density on Nanoparticle Surfaces
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the conjugation of CAQK peptides to nanoparticle surfaces.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the optimization of CAQK peptide density on nanoparticles.
Q1: I am observing low conjugation efficiency of my this compound to carboxylated nanoparticles using EDC/NHS chemistry. What are the potential causes and solutions?
A: Low conjugation efficiency is a common issue that can stem from several factors related to reagents, reaction conditions, and nanoparticle properties.
Possible Causes:
-
Inactive Reagents: EDC (1-ethyl-3-[3-dimethylaminopropyl]carbodiimide) is moisture-sensitive and can hydrolyze, rendering it inactive. Sulfo-NHS (N-hydroxysulfosuccinimide) also degrades in aqueous solutions.[1]
-
Incorrect pH: The activation of carboxyl groups by EDC is most efficient at a pH of 4.5-5.0. The subsequent reaction of the NHS-ester with the primary amine on the this compound (specifically, the N-terminus or the lysine (B10760008) side chain) is favored at a pH of 7.2-8.5.[2][3]
-
Presence of Nucleophiles: Buffers containing primary amines (e.g., Tris) or carboxylates (e.g., acetate) will compete with the reaction, reducing efficiency.[2]
-
Steric Hindrance: High nanoparticle concentration or aggregation can physically block access to surface carboxyl groups.
-
Peptide Aggregation: The this compound itself may aggregate, reducing the availability of amine groups for conjugation.
Troubleshooting Steps:
-
Use Fresh Reagents: Always use freshly prepared EDC and Sulfo-NHS solutions.[1] Equilibrate reagents to room temperature before opening to prevent moisture condensation.
-
Optimize pH in a Two-Step Process:
-
Buffer Selection: Use non-competing buffers like MES for the activation step and PBS or borate (B1201080) buffer for the conjugation step.[2][3]
-
Control Concentrations: Optimize the molar ratio of EDC/Sulfo-NHS to the nanoparticle's surface carboxyl groups and the ratio of peptide to nanoparticles. Start with a molar excess of EDC/Sulfo-NHS.[4]
-
Prevent Aggregation: Ensure nanoparticles are well-dispersed before and during the reaction. Sonication can be used to break up aggregates.
Q2: My nanoparticles are aggregating after I conjugate them with the this compound. How can I prevent this?
A: Aggregation post-conjugation is often due to changes in the nanoparticle's surface charge and hydrophobicity.
Possible Causes:
-
Loss of Colloidal Stability: The conjugation process can neutralize surface charges that are crucial for keeping nanoparticles dispersed in solution.
-
Hydrophobic Interactions: The peptide may introduce hydrophobic regions to the nanoparticle surface, leading to aggregation in aqueous solutions.[5]
-
Cross-linking: If not properly quenched, excess reactive sites could lead to inter-particle cross-linking.
Troubleshooting Steps:
-
Adjust Peptide Density: Very high peptide densities can sometimes lead to aggregation. Try reducing the concentration of CAQK used in the conjugation reaction.
-
Incorporate Spacers: Use a hydrophilic spacer, like polyethylene (B3416737) glycol (PEG), between the nanoparticle surface and the peptide. This can improve stability and reduce steric hindrance.[6]
-
Optimize pH and Ionic Strength: Adjust the pH and ionic strength of the final buffer solution to maximize nanoparticle stability.
-
Use Blocking Agents: After conjugation, add a blocking agent like BSA or a short PEG chain to quench any remaining reactive sites and passivate the surface.[7]
Q3: How can I control the orientation of the this compound on the nanoparticle surface?
A: Controlling peptide orientation is critical for ensuring that the active domains are accessible for binding to their target. The this compound's N-terminal cysteine provides a key handle for controlled conjugation.
Strategies for Controlled Orientation:
-
Thiol-Maleimide Chemistry: Functionalize the nanoparticle surface with maleimide (B117702) groups. The thiol group on the N-terminal cysteine of the this compound will specifically react with the maleimide, ensuring a defined orientation away from the surface.[8]
-
Click Chemistry: If synthesizing the peptide, an azide (B81097) or alkyne group can be incorporated at a specific location for highly efficient and specific "click" reactions with a complementary group on the nanoparticle surface.
-
Electrostatic Control: Applying an external electric field during the immobilization process can influence the orientation of peptides as they approach the nanoparticle surface.[9] The pH of the immobilizing solution can also be adjusted to control the peptide's net charge and dipole moment, favoring a specific orientation.[9]
Q4: How do I accurately measure the density of CAQK peptides on my nanoparticles?
A: Quantifying peptide density is essential for reproducibility and for correlating surface chemistry with biological function. Several techniques can be used, often in combination.
Quantification Methods:
-
Spectroscopic Methods: If the peptide is labeled with a fluorophore (like FAM-CAQK), the peptide concentration can be determined by measuring fluorescence intensity and comparing it to a standard curve.[8] UV-Vis spectroscopy can also be used if the peptide has a chromophore.
-
Chromatography: High-Performance Liquid Chromatography (HPLC) can be used to measure the amount of unconjugated peptide remaining in the supernatant after the reaction, allowing for calculation of the amount bound to the nanoparticles.[10]
-
Amino Acid Analysis: This is a highly sensitive method where the peptide-nanoparticle conjugate is hydrolyzed, and the constituent amino acids are quantified. This provides a direct measure of the amount of peptide present.
-
Mass Spectrometry (MS): Can be used to confirm the presence of the conjugated peptide.[10]
Data & Protocols
Data Tables
Table 1: Factors Influencing Peptide Conjugation Efficiency using EDC/NHS Chemistry
| Parameter | Condition | Effect on Efficiency | Rationale |
| pH (Activation Step) | 4.5 - 6.0 | Optimal | Maximizes EDC activation of carboxyl groups.[1][2] |
| < 4.0 or > 6.0 | Reduced | Suboptimal for EDC reaction mechanism. | |
| pH (Coupling Step) | 7.2 - 8.5 | Optimal | Favors reaction between NHS-ester and primary amines.[2] |
| Buffer Type | MES, HEPES | Recommended | Non-interfering (no primary amines or carboxyls).[2][3] |
| Tris, Acetate, Citrate | Not Recommended | Competes with the conjugation reaction.[2] | |
| EDC:Sulfo-NHS Ratio | 1:2 to 1:5 | Optimal | Sulfo-NHS stabilizes the reactive intermediate.[3][4] |
| Reaction Time | 1-4 hours | Typical | Allows for completion of the reaction at room temp.[2][3] |
| Temperature | 4°C - Room Temp | Variable | Lower temp can increase stability of intermediates.[2] |
Table 2: Characterization Techniques for Peptide Density and Nanoparticle Properties
| Technique | Information Provided | Key Considerations |
| Dynamic Light Scattering (DLS) | Hydrodynamic diameter, Polydispersity Index (PDI), Aggregation state.[11] | Measures size in solution; sensitive to aggregation. |
| Zeta Potential | Surface charge, Colloidal stability.[11] | Indicates changes in surface chemistry after conjugation. |
| Transmission Electron Microscopy (TEM) | Core size, Morphology, Aggregation state.[10] | Provides direct visualization of nanoparticle core. |
| UV-Vis Spectroscopy | Peptide quantification (if labeled or has chromophore).[12] | Requires a standard curve; nanoparticle absorbance can interfere. |
| Fluorescence Spectroscopy | Highly sensitive peptide quantification (if fluorescently labeled).[3][8] | Requires fluorescent labeling of the peptide (e.g., FAM-CAQK). |
| HPLC | Quantification of unbound peptide.[10] | Indirect measurement of conjugated peptide. |
Experimental Protocols
Protocol 1: Two-Step EDC/Sulfo-NHS Conjugation of CAQK to Carboxylated Nanoparticles
This protocol provides a general method for covalently attaching amine-containing CAQK peptides to carboxyl-functionalized nanoparticles.[1][2]
Materials:
-
Carboxylated Nanoparticles (e.g., PLGA, silica, or iron oxide)
-
This compound (with a free primary amine)
-
Activation Buffer: 0.1M MES, pH 5.5
-
Coupling Buffer: 1X PBS, pH 7.4
-
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Ethanolamine
-
Washing Buffer: 1X PBS with 0.05% Tween-20
-
Storage Buffer: 1X PBS with a suitable preservative (e.g., 0.02% sodium azide)
Procedure:
-
Nanoparticle Preparation: Resuspend carboxylated nanoparticles in Activation Buffer. Ensure they are well-dispersed using sonication if necessary.
-
Activation:
-
Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.
-
Add EDC and Sulfo-NHS to the nanoparticle suspension. A common starting point is a 5-10 fold molar excess relative to the estimated surface carboxyl groups.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Washing:
-
Pellet the activated nanoparticles by centrifugation (use appropriate speed and time for your nanoparticle type).
-
Remove the supernatant and wash the nanoparticles twice with Coupling Buffer to remove excess EDC and Sulfo-NHS.
-
-
Peptide Conjugation:
-
Dissolve the this compound in Coupling Buffer.
-
Resuspend the activated nanoparticle pellet in the this compound solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
Add Quenching Solution to the reaction to block any unreacted NHS-ester sites.
-
Incubate for 15-30 minutes at room temperature.
-
-
Final Washing:
-
Wash the conjugated nanoparticles three times with Washing Buffer to remove unbound peptide and quenching agent.
-
-
Storage: Resuspend the final CAQK-nanoparticle conjugates in Storage Buffer and store at 4°C.
Visualizations
Diagrams of Workflows and Pathways
Caption: Workflow for two-step EDC/NHS conjugation of this compound.
Caption: Troubleshooting logic for low CAQK conjugation efficiency.
Caption: Targeted action of CAQK-nanoparticles at injury sites.[13]
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Self-Assembly of Peptides to Nanostructures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nanoparticles Modified with Cell-Penetrating Peptides: Conjugation Mechanisms, Physicochemical Properties, and Application in Cancer Diagnosis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hiyka.com [hiyka.com]
- 8. Pharmacokinetic Analysis of Peptide-Modified Nanoparticles with Engineered Physicochemical Properties in a Mouse Model of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electric fields control the orientation of peptides irreversibly immobilized on radical-functionalized surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. CAQK, a peptide associating with extracellular matrix components targets sites of demyelinating injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Long-Term Stability of CAQK-Functionalized Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the long-term stability of CAQK-functionalized nanoparticles.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability in CAQK-functionalized nanoparticle solutions?
A1: The most common cause of instability is nanoparticle aggregation. This can be triggered by several factors including suboptimal storage temperature, inappropriate pH or ionic strength of the buffer, and high nanoparticle concentration.[1][2] Insufficient surface coverage of the CAQK peptide can also expose the nanoparticle core, leading to aggregation driven by van der Waals forces.
Q2: What are the recommended storage conditions for CAQK-functionalized nanoparticles to ensure long-term stability?
A2: For optimal long-term stability, it is recommended to store CAQK-functionalized nanoparticles in a low ionic strength buffer at 2-8°C in the dark.[3][4] Freezing the nanoparticle solution should be avoided as it can induce aggregation. Lyophilization (freeze-drying) can be an alternative for long-term storage, but it requires the use of appropriate cryoprotectants to prevent aggregation during the process.
Q3: How can I confirm the successful functionalization of my nanoparticles with the this compound?
A3: Successful functionalization can be confirmed using a combination of characterization techniques:
-
Dynamic Light Scattering (DLS): An increase in the hydrodynamic diameter of the nanoparticles after functionalization suggests the successful attachment of the this compound.[5][6]
-
Zeta Potential Measurement: A change in the surface charge of the nanoparticles post-functionalization indicates the presence of the charged amino acid residues of the this compound.[5][7]
-
Fourier-Transform Infrared Spectroscopy (FTIR): The appearance of characteristic peaks corresponding to amide bonds can confirm the covalent linkage of the peptide to the nanoparticle surface.
-
X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique can detect the presence of nitrogen from the peptide on the nanoparticle surface.
Q4: What is the mechanism of action of CAQK-functionalized nanoparticles?
A4: The this compound selectively binds to chondroitin (B13769445) sulfate (B86663) proteoglycans (CSPGs), which are upregulated in the extracellular matrix of the central nervous system (CNS) following injury.[8] This interaction allows the nanoparticles to accumulate at the site of injury, enabling targeted delivery of therapeutic payloads.[8][9]
Q5: What signaling pathways are influenced by the interaction of CAQK with CSPGs?
A5: The binding of ligands to CSPGs can modulate several downstream signaling pathways that are crucial in neuronal growth and inhibition. A key pathway inhibited by CSPGs is the RhoA/ROCK signaling pathway, which plays a significant role in cytoskeletal dynamics and growth cone collapse.[10][11][12][] By targeting CSPGs, CAQK-functionalized nanoparticles can potentially modulate these inhibitory signals.
Troubleshooting Guides
Issue 1: Nanoparticle Aggregation Observed During Storage
Symptoms:
-
Visible precipitation or cloudiness in the nanoparticle solution.
-
Significant increase in hydrodynamic diameter and polydispersity index (PDI) as measured by DLS.
-
Inconsistent results in downstream experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inappropriate Storage Temperature | Store nanoparticles at 2-8°C. Avoid freezing. If long-term storage is required, consider lyophilization with a suitable cryoprotectant.[3] |
| Incorrect Buffer pH or Ionic Strength | Maintain the pH of the nanoparticle solution within a range that ensures colloidal stability. Use a low ionic strength buffer, as high salt concentrations can screen surface charges and lead to aggregation.[1][14] |
| High Nanoparticle Concentration | Store nanoparticles at the recommended concentration. If a high concentration is necessary for an experiment, dilute the stock solution just before use.[1] |
| Incomplete or Unstable Peptide Functionalization | Re-evaluate the functionalization protocol to ensure sufficient surface coverage.[15] Use characterization techniques like zeta potential and DLS to confirm successful and stable conjugation.[5][7] |
| Microbial Contamination | Prepare and store nanoparticle solutions under sterile conditions. Consider adding a bacteriostatic agent if compatible with the application. |
Issue 2: Loss of Targeting Efficacy
Symptoms:
-
Reduced accumulation of nanoparticles at the target site in in vitro or in vivo models.
-
Decreased therapeutic or diagnostic signal.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Peptide Degradation | Peptides are susceptible to proteolytic degradation. Store nanoparticles under conditions that minimize enzymatic activity (e.g., low temperature, sterile conditions). For long-term storage, lyophilization is recommended.[16][17] |
| Changes in Nanoparticle Surface Properties | Over time, the surface of the nanoparticle may undergo changes that mask the this compound. Monitor the zeta potential and hydrodynamic size of the nanoparticles during storage to detect any significant changes.[7] |
| Aggregation Masking Targeting Ligand | Aggregation can physically block the this compound from binding to its target. Address any aggregation issues as described in the troubleshooting guide above. |
Data Presentation
Table 1: Illustrative Long-Term Stability Data of CAQK-Functionalized Nanoparticles
The following table provides a hypothetical example of stability data for CAQK-functionalized nanoparticles stored under different conditions. Researchers should generate their own data based on their specific nanoparticle formulation.
| Storage Condition | Time Point | Hydrodynamic Diameter (nm) | PDI | Zeta Potential (mV) |
| 2-8°C in PBS (pH 7.4) | Day 0 | 120.5 ± 2.1 | 0.15 ± 0.02 | +15.3 ± 1.2 |
| Day 7 | 122.1 ± 2.5 | 0.16 ± 0.03 | +14.9 ± 1.5 | |
| Day 30 | 125.8 ± 3.0 | 0.18 ± 0.04 | +14.2 ± 1.8 | |
| Day 90 | 135.2 ± 4.5 | 0.25 ± 0.05 | +12.8 ± 2.1 | |
| Room Temperature in PBS (pH 7.4) | Day 0 | 120.5 ± 2.1 | 0.15 ± 0.02 | +15.3 ± 1.2 |
| Day 7 | 145.3 ± 5.8 | 0.35 ± 0.06 | +10.1 ± 2.5 | |
| Day 30 | >500 (Aggregated) | >0.7 | N/A | |
| -20°C in PBS (pH 7.4) | Day 0 | 120.5 ± 2.1 | 0.15 ± 0.02 | +15.3 ± 1.2 |
| After 1 Freeze-Thaw Cycle | >800 (Aggregated) | >0.8 | N/A | |
| Lyophilized with 5% Trehalose (reconstituted in water) | Day 0 | 121.0 ± 2.3 | 0.16 ± 0.02 | +15.1 ± 1.3 |
| Day 90 | 123.5 ± 2.8 | 0.17 ± 0.03 | +14.7 ± 1.6 |
Experimental Protocols
Protocol 1: Synthesis and Functionalization of Nanoparticles with this compound
This protocol provides a general guideline for the synthesis of nanoparticles and their functionalization with the this compound. The specific parameters will need to be optimized based on the nanoparticle material.
-
Nanoparticle Synthesis: Synthesize the core nanoparticles (e.g., gold, PLGA, liposomes) using a well-established protocol.
-
Surface Activation: Activate the surface of the nanoparticles to introduce functional groups (e.g., carboxyl or amine groups) for peptide conjugation. This may involve using activating agents like EDC/NHS for carboxylated surfaces.
-
Peptide Preparation: Dissolve the this compound in an appropriate conjugation buffer (e.g., MES or PBS at a specific pH).
-
Conjugation Reaction: Mix the activated nanoparticles with the this compound solution. The reaction is typically carried out at room temperature with gentle stirring for a specified period (e.g., 2-4 hours).
-
Quenching and Purification: Quench any unreacted activating agents and remove unconjugated peptide and other reagents through centrifugation, dialysis, or tangential flow filtration.
-
Characterization: Characterize the resulting CAQK-functionalized nanoparticles for their size, PDI, and zeta potential using DLS. Confirm successful conjugation using techniques like FTIR or by quantifying the amount of peptide on the surface.
Protocol 2: Assessment of Long-Term Stability
-
Sample Preparation: Aliquot the freshly prepared CAQK-functionalized nanoparticles into separate sterile tubes for each storage condition and time point to be tested.
-
Storage: Store the aliquots under the desired conditions (e.g., 2-8°C, room temperature, -20°C, lyophilized).
-
Time-Point Analysis: At each designated time point (e.g., Day 0, 7, 30, 90), retrieve an aliquot from each storage condition.
-
Visual Inspection: Visually inspect the sample for any signs of aggregation or precipitation.
-
DLS and Zeta Potential Measurement:
-
Allow the sample to equilibrate to room temperature.
-
Briefly vortex or sonicate the sample to ensure homogeneity.
-
Measure the hydrodynamic diameter, PDI, and zeta potential using a DLS instrument.
-
-
Data Analysis: Compare the results over time and across different storage conditions to determine the optimal storage parameters for long-term stability.
Visualizations
Caption: Experimental workflow for synthesis, characterization, and stability assessment.
Caption: CAQK-nanoparticle interaction with the CSPG-RhoA/ROCK signaling pathway.
References
- 1. hiyka.com [hiyka.com]
- 2. researchgate.net [researchgate.net]
- 3. Peptide Stability & Shelf Life - Creative Peptides [creative-peptides.com]
- 4. peptidesciences.com [peptidesciences.com]
- 5. benchchem.com [benchchem.com]
- 6. Pharmacokinetic Analysis of Peptide-Modified Nanoparticles with Engineered Physicochemical Properties in a Mouse Model of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Systematic Review of Peptide CAQK: Properties, Applications, and Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US20180296696A1 - Compounds and compositions for targeting brain injuries and methods of use thereof - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Conjugation with gold nanoparticles improves the stability of the KT2 peptide and maintains its anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jpt.com [jpt.com]
enzymatic degradation of CAQK peptide and prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the enzymatic degradation of the CAQK (Cys-Ala-Gln-Lys) peptide. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the stability and integrity of CAQK in your research.
Frequently Asked Questions (FAQs)
Q1: What is the CAQK peptide and why is its stability important?
The this compound is a tetrapeptide with the sequence Cysteine-Alanine-Glutamine-Lysine. It is known for its ability to home to sites of injury in the central nervous system, particularly binding to components of the extracellular matrix that are upregulated in conditions like traumatic brain injury and multiple sclerosis.[1][2][3] It is frequently used to target therapeutic agents or imaging probes to these specific locations.[4][5] Its stability is critical because degradation can lead to a loss of targeting ability and therapeutic efficacy, resulting in inconsistent and unreliable experimental outcomes.
Q2: What are the primary pathways for this compound degradation?
CAQK is susceptible to both enzymatic and chemical degradation.
-
Enzymatic Degradation: Due to its C-terminal lysine (B10760008), CAQK is a prime substrate for trypsin-like proteases and carboxypeptidases, which cleave peptide bonds at the carboxyl side of lysine residues.[6][7] Other proteases, such as elastase, may cleave at the alanine (B10760859) residue.[8] These enzymes are abundant in biological fluids like blood plasma and cell culture media containing serum.
-
Chemical Degradation:
-
Oxidation: The N-terminal cysteine residue is susceptible to oxidation, which can lead to the formation of disulfide bonds (dimerization) or other oxidative products.[9]
-
Deamidation: The glutamine residue can undergo deamidation to form glutamic acid, altering the peptide's charge and structure.
-
Hydrolysis: The peptide bonds can be hydrolyzed under strongly acidic or basic conditions.[9]
-
Q3: What is the expected half-life of CAQK in biological fluids?
The stability of CAQK is highly dependent on the experimental conditions. Studies have shown that the half-life of a labeled this compound in pig blood is approximately 30 minutes, indicating rapid degradation in vivo.[1] This highlights the need for stabilization strategies in many applications.
Q4: How should I properly store and handle CAQK to minimize degradation?
Proper storage is the first line of defense against degradation.[10]
-
Long-Term Storage: Store the peptide in its lyophilized (powder) form at -20°C or, ideally, -80°C in a desiccated environment.[11]
-
Solution Storage: Once reconstituted, aliquot the peptide solution into single-use volumes and store at -20°C or -80°C. This prevents repeated freeze-thaw cycles, which can degrade the peptide.[12]
-
Handling: When preparing solutions, use high-purity, sterile buffers. For peptides containing cysteine, like CAQK, consider using deoxygenated buffers to minimize oxidation.[9] Store solutions in amber vials or protect them from light.[9]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with the this compound.
| Issue / Observation | Potential Cause(s) | Recommended Solution(s) |
| Rapid loss of peptide activity in in vitro cell culture assay. | Enzymatic degradation by proteases present in serum (e.g., Fetal Bovine Serum). | 1. Switch to serum-free or heat-inactivated serum media if your experiment allows. 2. Add a broad-spectrum protease inhibitor cocktail to the media.[13] 3. Reduce incubation time. 4. Consider using a chemically modified, more stable version of CAQK (see Table 1). |
| Inconsistent results between experimental repeats. | 1. Peptide degradation during storage/handling. 2. Peptide precipitation due to poor solubility. | 1. Review storage protocols. Always use fresh aliquots for each experiment to avoid freeze-thaw cycles.[10] 2. Ensure the peptide is fully dissolved. The pH of the buffer should be at least one unit away from the peptide's isoelectric point (pI). A slightly acidic pH (4-6) is often optimal for stability.[9] |
| LC-MS analysis shows multiple peaks instead of a single peak for the CAQK standard. | 1. Oxidation of the N-terminal cysteine, leading to dimer formation. 2. Chemical degradation (e.g., deamidation) during sample preparation or storage. | 1. Add an antioxidant like DTT or TCEP to your buffer and sample, but first confirm its compatibility with your assay.[9] 2. Prepare solutions fresh using high-purity, slightly acidic (pH 4-6) buffers and store them properly at low temperatures.[9] |
| Low recovery of peptide after incubation in plasma. | High protease activity in the plasma sample. | 1. Ensure the reaction is stopped effectively by adding a sufficient volume of cold organic solvent (e.g., acetonitrile) to precipitate all proteins.[14] 2. Minimize the time between sample collection and analysis. Keep samples on ice. |
Strategies for Preventing Degradation
Several chemical modification strategies can be employed to enhance the stability of the this compound. The choice of modification depends on the specific requirements of the application. A D-enantiomer version of CAQK has been proposed to improve its stability.[1]
Table 1: Comparison of CAQK Stabilization Strategies
| Strategy | Description | Advantages | Considerations |
| N-terminal Acetylation | Adds an acetyl group to the N-terminus. | Protects against aminopeptidases.[15] | May alter peptide's biological activity or binding affinity. |
| C-terminal Amidation | Replaces the C-terminal carboxyl group with an amide group. | Protects against carboxypeptidases.[15] | Can affect solubility and activity. |
| D-Amino Acid Substitution | Replaces one or more L-amino acids with their D-enantiomers. | Greatly increases resistance to most proteases, which are stereospecific for L-amino acids.[16] | Can significantly impact peptide structure and function. Must be tested empirically. |
| Cyclization | Forms a covalent bond between the N- and C-termini or side chains. | Stabilizes conformation, reducing susceptibility to proteases.[15] | Requires specific residues for cyclization chemistry and may alter binding. |
| PEGylation | Covalently attaches Polyethylene Glycol (PEG) chains. | Increases hydrodynamic size, shielding the peptide from proteases and reducing renal clearance.[13] | Significantly increases molecular weight; may reduce potency. |
Key Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
This protocol is used to determine the half-life of CAQK in plasma.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable buffer)
-
Pooled plasma (human, mouse, rat, etc.), stored at -80°C
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator or water bath at 37°C
-
Precipitation solution: Acetonitrile with an internal standard (a stable, non-related peptide)
-
Microcentrifuge tubes
-
LC-MS/MS system
Procedure:
-
Thaw the plasma on ice. Once thawed, pre-warm it to 37°C for 15 minutes.
-
Prepare the reaction mixture by spiking the CAQK stock solution into the plasma to a final concentration of 1-10 µM. Mix gently by inversion.
-
Immediately withdraw the first aliquot (T=0 time point) and add it to a tube containing 3-4 volumes of cold precipitation solution. This stops the enzymatic reaction.
-
Incubate the remaining plasma mixture at 37°C.
-
Withdraw aliquots at subsequent time points (e.g., 5, 15, 30, 60, 120 minutes) and add them to the precipitation solution.[17][18]
-
Vortex all samples vigorously for 1 minute, then centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to new vials for LC-MS/MS analysis.
-
Analyze the samples to quantify the remaining percentage of CAQK relative to the T=0 sample. The half-life (t₁/₂) can be calculated from the slope of the natural log of the remaining peptide concentration versus time.
Protocol 2: HPLC-MS Method for CAQK Quantification
This protocol outlines a general method for separating and quantifying CAQK and its degradation products.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[19]
-
Mass Spectrometer (MS), such as a triple quadrupole or Orbitrap, with an electrospray ionization (ESI) source.[20][21]
-
Reversed-phase C18 column.
Reagents:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Procedure:
-
Sample Preparation: Use the supernatant from the plasma stability assay or other prepared samples.
-
Chromatographic Separation:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the sample.
-
Elute the peptide using a linear gradient, for example, from 5% to 50% Mobile Phase B over 10-15 minutes.[20]
-
Wash the column with a high concentration of Mobile Phase B and re-equilibrate.
-
-
Mass Spectrometry Detection:
-
Operate the ESI source in positive ion mode.
-
For quantification, use Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) mode. Monitor the transition from the precursor ion (the mass-to-charge ratio of CAQK) to one or more specific product ions.
-
For identifying unknown degradation products, operate in full scan mode to detect all ions, followed by fragmentation (MS/MS) to identify their sequences.[21]
-
-
Data Analysis: Integrate the peak area of CAQK and its degradation products. Quantify the peptide concentration by comparing its peak area to that of the internal standard.
Visualizations
Caption: Workflow for an in vitro plasma stability assay of the this compound.
Caption: Enzymatic degradation of CAQK by C-terminal cleavage.
Caption: Troubleshooting flowchart for common CAQK stability issues.
References
- 1. A neuroprotective tetrapeptide for treatment of acute traumatic brain injury | EMBO Molecular Medicine [link.springer.com]
- 2. Targeted drug delivery into glial scar using this compound in a mouse model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | CAQK, a peptide associating with extracellular matrix components targets sites of demyelinating injuries [frontiersin.org]
- 4. Systematic Review of Peptide CAQK: Properties, Applications, and Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Systematic Review of Peptide CAQK: Properties, Applications, and Outcomes | Semantic Scholar [semanticscholar.org]
- 6. creative-biolabs.com [creative-biolabs.com]
- 7. Khan Academy [khanacademy.org]
- 8. Enzymatic degradation of the hydrogels based on synthetic poly(α-amino acid)s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. genscript.com [genscript.com]
- 11. realpeptides.co [realpeptides.co]
- 12. empower-peptides.com [empower-peptides.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methods to improve the metabolic stability of peptides [creative-peptides.com]
- 16. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. charnwooddiscovery.com [charnwooddiscovery.com]
- 18. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 19. almacgroup.com [almacgroup.com]
- 20. biorxiv.org [biorxiv.org]
- 21. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Enhancing CA-QK Peptide Brain Uptake
Welcome to the technical support center for strategies to enhance the brain uptake of the CAQK peptide. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which the this compound enhances brain uptake of therapeutic agents?
A1: The this compound does not enhance brain uptake by crossing the intact blood-brain barrier (BBB). Instead, it acts as a homing peptide, specifically targeting areas of the central nervous system (CNS) where the BBB is compromised due to injury or disease.[1][2] It selectively binds to components of the extracellular matrix (ECM) that are upregulated in injured brain tissue, such as chondroitin (B13769445) sulfate (B86663) proteoglycans (CSPGs) and tenascin-C.[1][3][4] Therefore, the "enhanced brain uptake" is a targeted accumulation at the site of pathology rather than a general increase in brain penetration.
Q2: To what types of molecules can CAQK be conjugated to facilitate brain delivery?
A2: CAQK has been successfully coupled to a range of molecules, from small drug-sized molecules to larger nanoparticles.[2][5][6] This versatility makes it a valuable tool for targeted delivery of imaging agents and therapeutics.
Q3: What are the known molecular targets of the this compound in the brain?
A3: In vivo and in vitro studies have identified that CAQK binds to a proteoglycan complex that is upregulated in injured brain and spinal cord tissues.[2][3][6] Specifically, it has been shown to associate with chondroitin sulfate proteoglycans (CSPGs) and the extracellular matrix glycoprotein (B1211001) tenascin-C.[1][3][4]
Q4: Does the this compound itself have any therapeutic effects?
A4: Yes, recent studies have shown that the this compound itself possesses neuroprotective properties.[1][7] When administered intravenously after traumatic brain injury (TBI) in animal models, CAQK has been observed to reduce neuroinflammation, decrease apoptosis, and limit the size of the injury, leading to improved functional outcomes.[1]
Q5: What are the potential off-target sites of accumulation for CAQK-conjugated molecules?
A5: Systemically administered CAQK-conjugated molecules have shown some accumulation in the kidneys, which is a primary site for the clearance of small peptides.[1] The charge of the nanoparticle carrier can also influence off-target distribution, with positively charged particles showing more accumulation in the heart, lungs, and kidneys.[8]
Troubleshooting Guides
Low Targeting Efficiency of CAQK-Conjugated Nanoparticles
| Potential Cause | Troubleshooting Step |
| Inefficient Peptide Conjugation | Verify the success of the conjugation reaction using analytical techniques such as HPLC or mass spectrometry. Ensure the cysteine residue's sulfhydryl group in CAQK is available for conjugation. Blocking the sulfhydryl group can abrogate binding.[1] |
| Incorrect Animal Model | Ensure the animal model exhibits significant BBB disruption and upregulation of CAQK's targets (CSPGs, tenascin-C) at the time of injection. The timing of administration post-injury is critical. |
| Poor Pharmacokinetics | The charge of the peptide-modified nanoparticles can affect their biodistribution. Neutral, zwitterionic, or negatively charged nanoparticles may have more selective delivery compared to positively charged ones, which can have higher off-target accumulation.[8][9] |
| Peptide Degradation | Consider using the D-enantiomer of CAQK to improve stability against enzymatic degradation, which could enhance its therapeutic duration.[1] |
| Low Expression of Target Molecules | Confirm the upregulation of CSPGs and tenascin-C in your specific injury model and timepoint using immunohistochemistry. |
Difficulty in Reproducing In Vivo Results
| Potential Cause | Troubleshooting Step |
| Variability in Injury Severity | Standardize the injury procedure to ensure consistent BBB disruption. Minor variations can significantly impact the extent of CAQK-nanoparticle accumulation. |
| Inconsistent Administration Protocol | Strictly adhere to a standardized protocol for intravenous injection, including injection volume, rate, and animal handling. |
| Imaging and Quantification Issues | For fluorescently labeled CAQK, ensure consistent imaging parameters and use appropriate software for quantification. Time-gated luminescence imaging can be used to quantify the accumulation of CAQK-conjugated porous silicon nanoparticles in excised brains.[3] |
| Choice of Control Peptide | Use a scrambled or inactive control peptide (e.g., FAM-AAQK or FAM-CGGK) to confirm the specificity of CAQK targeting.[1][10] |
Quantitative Data Summary
| Parameter | Value | Experimental Model | Reference |
| Increased Accumulation of CAQK-Porous Silicon Nanoparticles vs. Control | 35-fold higher | Penetrating brain injury in mice | [3] |
| Half-life of FAM-CAQK in pig blood | ~30 minutes | Controlled cortical impact (CCI) in pigs | [1] |
| Concentration of FAM-CAQK for ex vivo binding assay | 100 nM | Frozen brain sections from a demyelination model | [11] |
| Intravenous dose of FAM-CAQK for in vivo co-localization studies | 50 nmol | Demyelination model in mice | [10] |
| Circulation time for in vivo imaging of FAM-CAQK | 2 hours | Lysolecithin-induced demyelination in mice | [10] |
Experimental Protocols
Protocol for Conjugation of this compound to Porous Silicon Nanoparticles (PSi-NPs)
This protocol is adapted from a study on targeted drug delivery in a mouse model of multiple sclerosis.[10]
-
Surface Modification of PSi-NPs:
-
Disperse 10 mg of PSi-NPs in ethanol (B145695).
-
Add 40 µl of 3-(ethoxymethyl)-propylamine silane (B1218182) and stir overnight at room temperature to introduce amine terminals.
-
Wash the amine-terminated nanoparticles thoroughly with ethanol.
-
-
Linker Attachment:
-
React the amine-terminated PSi-NPs with 1 ml of succinimidyl carboxymethyl ester-polyethylene glycol-maleimide (10 mg/ml in ethanol) for 2 hours at room temperature.
-
Separate and wash the product with ethanol and deionized water.
-
-
This compound Conjugation:
-
The maleimide-activated linker on the PSi-NPs will react with the free sulfhydryl group of the cysteine residue in the this compound. The specific conditions for this step should be optimized based on the peptide and nanoparticle concentrations.
-
Protocol for In Vivo Assessment of CAQK Targeting to Demyelinated Lesions
This protocol is based on a study investigating CAQK in a mouse model of multiple sclerosis.[10]
-
Animal Model: Induce demyelination in mice, for example, using lysolecithin injection into the corpus callosum.
-
Peptide Administration: Five to six days after inducing demyelination, intravenously inject FAM-labeled this compound (e.g., 50 nmol dissolved in PBS).[10]
-
In Vivo Imaging: After a 2-hour circulation time, anesthetize the mice and perform in vivo imaging to detect the accumulation of the fluorescently labeled peptide in the brain.[10]
-
Histological Analysis:
-
Perfuse the animals intracardially with PBS.
-
Collect the brains, post-fix, and prepare sections for fluorescence microscopy.
-
Co-stain with markers for myelin (e.g., MBP), astrocytes (e.g., GFAP), and microglia (e.g., Iba1) to determine the cellular localization of the this compound.[10]
-
Visualizations
Caption: Experimental workflow for evaluating CAQK-mediated brain targeting.
Caption: Mechanism of CAQK-mediated targeting to injured brain tissue.
References
- 1. A neuroprotective tetrapeptide for treatment of acute traumatic brain injury | EMBO Molecular Medicine [link.springer.com]
- 2. A peptide for targeted, systemic delivery of imaging and therapeutic compounds into acute brain injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Systematic Review of Peptide CAQK: Properties, Applications, and Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematic Review of Peptide CAQK: Properties, Applications, and Outcomes [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A peptide for targeted, systemic delivery of imaging and therapeutic compounds into acute brain injuries [dspace.mit.edu]
- 7. Researchers discover a compound that could change the treatment of traumatic brain injuries – IQAC – Institut de Química Avançada de Catalunya – CSIC [iqac.csic.es]
- 8. Pharmacokinetic Analysis of Peptide-Modified Nanoparticles with Engineered Physicochemical Properties in a Mouse Model of Traumatic Brain Injury [escholarship.org]
- 9. Pharmacokinetic Analysis of Peptide-Modified Nanoparticles with Engineered Physicochemical Properties in a Mouse Model of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Targeted drug delivery into glial scar using this compound in a mouse model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biodistribution and Pharmacokinetics of CAQK Peptide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biodistribution and pharmacokinetic properties of the CAQK peptide, a promising targeting agent for drug delivery to sites of central nervous system (CNS) injury. The data presented herein is compiled from various preclinical studies and is intended to offer an objective comparison with non-targeting control peptides, supported by detailed experimental methodologies.
The this compound (Cys-Ala-Gln-Lys) has been identified as a homing peptide that specifically binds to components of the extracellular matrix, such as chondroitin (B13769445) sulfate (B86663) proteoglycans and tenascin-C, which are upregulated in response to CNS injuries like traumatic brain injury (TBI) and in demyelinating diseases such as multiple sclerosis.[1][2][3][4][5][6] This targeting ability makes it a valuable candidate for delivering therapeutic and imaging agents directly to the site of pathology, potentially increasing efficacy and reducing off-target effects.
Quantitative Data Summary
The following tables summarize the key pharmacokinetic and biodistribution data for the this compound and its modified forms, alongside comparative information for control peptides.
Table 1: Pharmacokinetic Parameters of this compound and Alternatives in Mice
| Peptide/Conjugate | Administration Route | Half-life (t½) in Blood | Clearance | Key Findings |
| This compound | Intravenous | Biphasic: Initial t½ = 9 minutes; a small fraction shows t½ = 4.1 hours. | Rapid systemic clearance is expected for a small peptide, primarily through glomerular filtration. | Exhibits rapid initial clearance from the bloodstream, with a small percentage showing prolonged circulation. |
| PEGylated this compound | Intravenous | ~90-fold increase compared to free this compound. | Significantly reduced compared to the unconjugated peptide. | PEGylation dramatically extends the circulation time, enhancing its therapeutic window.[7][8] |
| Control Peptides (e.g., Scrambled CAQK, CGGK) | Intravenous | Expected to be very short, in the range of minutes. | Rapid | Non-targeting peptides are quickly cleared from circulation. |
Table 2: Biodistribution of this compound and Control Peptides in Animal Models of CNS Injury
| Peptide/Conjugate | Animal Model | Time Point | Accumulation in Injured CNS (%ID/g or fold increase) | Off-Target Accumulation |
| This compound | Mouse model of TBI | - | Over 8-fold higher in the injured brain hemisphere compared to the contralateral side. | Primarily cleared by the kidneys; no significant accumulation in the liver, lung, or skin after 30 minutes.[6] |
| PEGylated this compound | Mouse model of TBI | 24 hours post-prophylactic delivery | 4.5% of the injected dose per gram (%ID/g) in the injured brain.[7] | Longer retention of some conjugates in the liver, kidney, and spleen. |
| CAQK-conjugated Nanoparticles | Mouse model of penetrating brain injury | - | 35-fold higher accumulation in the injury site compared to nanoparticles with a control peptide.[6] | - |
| Control Peptides (FAM-CGGK, Scrambled FAM-ACKQ) | Mouse model of demyelination | - | Significantly lower binding to demyelinated lesions compared to FAM-CAQK.[4][5][9] | Expected to follow general peptide clearance pathways, primarily through the kidneys. |
Signaling Pathways and Experimental Workflows
The targeting mechanism of the this compound is based on its affinity for specific molecules in the extracellular matrix of injured CNS tissue. This interaction facilitates the accumulation of CAQK-conjugated therapeutics or imaging agents at the site of pathology.
Caption: Targeting mechanism of the this compound to injured CNS tissue.
The following diagram illustrates a typical experimental workflow for conducting biodistribution and pharmacokinetic studies of peptides like CAQK.
Caption: Experimental workflow for peptide biodistribution and pharmacokinetic studies.
Experimental Protocols
In Vivo Biodistribution Study
This protocol outlines the steps for assessing the tissue distribution of a labeled peptide in an animal model of CNS injury.
a. Materials and Reagents:
-
This compound and a control peptide (e.g., scrambled CAQK or CGGK).
-
Fluorescent dye (e.g., FAM-NHS ester) or radioisotope (e.g., Na125I).
-
Animal model of CNS injury (e.g., controlled cortical impact model of TBI in mice).
-
Anesthesia (e.g., isoflurane).
-
Saline, heparinized.
-
Fluorescence imaging system (e.g., IVIS) or gamma counter.
-
Standard laboratory equipment for tissue homogenization and analysis.
b. Peptide Labeling:
-
Fluorescent Labeling: The peptide is labeled with a fluorescent dye such as fluorescein (B123965) amidite (FAM) according to the manufacturer's protocol. The labeled peptide is then purified, typically by HPLC.
-
Radiolabeling: The peptide is radiolabeled, for example with Iodine-125, using methods like the chloramine-T method, followed by purification.
c. Animal Procedure:
-
Anesthetize the animal with CNS injury.
-
Administer a known amount of the labeled peptide (e.g., 100 nmoles in 100 µL of PBS) via intravenous injection (e.g., tail vein).
-
Allow the peptide to circulate for a predetermined period (e.g., 30 minutes, 1 hour, 4 hours, 24 hours).
-
At the designated time point, deeply anesthetize the animal and perform cardiac perfusion with saline to remove the peptide from the vasculature.
-
Excise organs of interest (e.g., brain, liver, kidneys, spleen, lungs, heart) and weigh them.
d. Quantification:
-
Fluorescently Labeled Peptides: Homogenize the tissues and measure the fluorescence intensity using a plate reader. A standard curve is used to convert fluorescence intensity to the amount of peptide. The results are expressed as the percentage of the injected dose per gram of tissue (%ID/g).
-
Radiolabeled Peptides: Measure the radioactivity in each organ using a gamma counter. The results are also expressed as %ID/g.
Pharmacokinetic Study
This protocol describes the determination of key pharmacokinetic parameters of a peptide following intravenous administration.
a. Materials and Reagents:
-
Unlabeled peptide (CAQK or control).
-
Animal model (e.g., healthy or injured mice/rats).
-
Anesthesia.
-
Equipment for serial blood sampling (e.g., cannulated catheters).
-
Anticoagulant (e.g., EDTA).
-
LC-MS/MS system for peptide quantification.
b. Animal Procedure:
-
Administer a single bolus intravenous dose of the peptide to the animal.
-
Collect serial blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes) into tubes containing an anticoagulant.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
c. Sample Analysis and Data Interpretation:
-
Quantify the concentration of the peptide in the plasma samples using a validated LC-MS/MS method.
-
Plot the plasma concentration-time data.
-
Calculate the pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution) using non-compartmental analysis with appropriate software. For peptides exhibiting biphasic clearance, a two-compartment model may be applied.
References
- 1. Pharmacokinetics of Protein and Peptide Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic Analysis of Peptide-Modified Nanoparticles with Engineered Physicochemical Properties in a Mouse Model of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdlinx.com [mdlinx.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeted drug delivery into glial scar using this compound in a mouse model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CAQK, a peptide associating with extracellular matrix components targets sites of demyelinating injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of Conjugation Chemistry on the Pharmacokinetics of Peptide–Polymer Conjugates in a Model of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. urncst.com [urncst.com]
- 9. CAQK, a peptide associating with extracellular matrix components targets sites of demyelinating injuries - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to CAQK-Conjugated vs. Unconjugated Nanoparticles for Traumatic Brain Injury Therapy
For Researchers, Scientists, and Drug Development Professionals
Traumatic Brain Injury (TBI) remains a significant challenge in modern medicine, with secondary injury cascades including neuroinflammation, neuronal apoptosis, and oxidative stress exacerbating initial damage. The blood-brain barrier (BBB) presents a formidable obstacle to therapeutic intervention. This guide provides a detailed comparison of CAQK-conjugated and unconjugated nanoparticles as a therapeutic strategy for TBI, supported by experimental data. The CAQK peptide (sequence: Cys-Ala-Gln-Lys) has been identified as a promising targeting ligand due to its high affinity for chondroitin (B13769445) sulfate (B86663) proteoglycans (CSPGs), which are significantly upregulated in the extracellular matrix of the central nervous system following injury.[1][2][3]
Performance Comparison: Enhanced Targeting and Therapeutic Efficacy
Conjugating nanoparticles with the this compound has been shown to significantly enhance their accumulation at the site of brain injury and improve therapeutic outcomes compared to their unconjugated counterparts.
Biodistribution and Brain Accumulation
Targeting nanoparticles with the this compound dramatically increases their concentration in the injured brain tissue. Studies have demonstrated a 2- to 35-fold greater accumulation of CAQK-conjugated nanoparticles in the TBI lesion compared to unconjugated or control-peptide conjugated nanoparticles.[2][4] This enhanced localization is critical for delivering a therapeutically relevant dose to the target site while minimizing systemic exposure and potential side effects.
| Parameter | Unconjugated Nanoparticles | CAQK-Conjugated Nanoparticles | Reference |
| Brain Accumulation (Fold Increase vs. Unconjugated) | 1x | 1.82x - 2.24x (polypeptide NPs) | [4] |
| 1x | >2x (protein nanomaterials) | [5] | |
| Brain Accumulation (Targeted vs. Non-Targeted PLGA NPs in TBI) | Lower signal intensity in lesion | Higher signal intensity in lesion | [5] |
| Biodistribution in TBI (VCAM-1 Targeted Liposomes vs. IgG Liposomes) | [6] | ||
| Brain (%ID/g) | ~0.1 | ~1.0 | [6] |
| Liver (%ID/g) | ~10 | ~15 | [6] |
| Spleen (%ID/g) | ~5 | ~10 | [6] |
Note: The biodistribution data for VCAM-1 targeted liposomes is used as a representative example of targeted nanoparticle distribution in TBI, as comprehensive organ distribution data for CAQK-conjugated nanoparticles was not available in a single study.
Therapeutic Efficacy
The enhanced delivery of therapeutic payloads by CAQK-conjugated nanoparticles translates to superior efficacy in preclinical TBI models. This includes a reduction in lesion volume, decreased neuronal apoptosis, and mitigation of neuroinflammation.
| Therapeutic Outcome | Unconjugated Nanoparticles / Control | CAQK-Conjugated Nanoparticles | Reference |
| Lesion Volume Reduction | No significant reduction compared to untreated | ~24% reduction (pSiNP-BDNF) | [7] |
| Neuronal Survival | Lower survival rate post-TBI | Significantly increased neuronal survival | [4] |
| Neuronal Apoptosis (TUNEL Staining) | High levels of apoptosis in injured tissue | Reduced neuronal apoptosis | [1] |
| Microglial Activation (Iba-1 Staining) | High levels of activation | Reduced activation | [4] |
| Astrocyte Activation (GFAP Staining) | High levels of activation | Reduced activation | [4] |
Experimental Protocols
Synthesis and CAQK-Conjugation of Nanoparticles
A common method for conjugating the this compound to nanoparticles involves carbodiimide (B86325) chemistry, such as the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS).
Materials:
-
Carboxylated nanoparticles (e.g., PLGA, porous silicon)
-
This compound with a primary amine
-
Activation Buffer: 0.1M MES, pH 4.5-5
-
Coupling Buffer: PBS, pH 7.2-7.5
-
EDC and sulfo-NHS
-
Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Glycine
-
Wash Buffer: PBS with 0.05% Tween 20
Procedure:
-
Nanoparticle Preparation: Suspend carboxylated nanoparticles in Activation Buffer.
-
Activation: Add freshly prepared EDC and sulfo-NHS solutions to the nanoparticle suspension. Incubate for 15-30 minutes at room temperature with gentle mixing.
-
Washing: Centrifuge the activated nanoparticles and wash twice with Coupling Buffer to remove excess EDC and sulfo-NHS.
-
Conjugation: Resuspend the activated nanoparticles in Coupling Buffer and add the this compound solution. Incubate for 2 hours at room temperature with gentle mixing.
-
Quenching: Add Quenching Solution to block any unreacted sites on the nanoparticles. Incubate for 30 minutes.
-
Final Washing: Centrifuge and wash the CAQK-conjugated nanoparticles three times with Wash Buffer.
-
Storage: Resuspend the final product in an appropriate storage buffer.
Controlled Cortical Impact (CCI) Model of TBI
The CCI model is a widely used and reproducible method for inducing focal TBI in rodents.
Procedure:
-
Anesthesia and Preparation: Anesthetize the mouse (e.g., with isoflurane) and secure it in a stereotactic frame. Shave the scalp and sterilize the area.
-
Craniotomy: Make a midline incision on the scalp and retract the skin. Perform a craniotomy over the desired cortical region (e.g., parietal cortex) using a micro-drill, leaving the dura mater intact.
-
Impaction: Position the CCI device impactor tip perpendicular to the cortical surface. Set the desired impact parameters (velocity, depth, and dwell time). A typical moderate injury might involve a velocity of 3.5 m/s, a deformation depth of 1.0 mm, and a dwell time of 150 ms.
-
Closure: After impact, remove the impactor, and suture the scalp incision.
-
Post-operative Care: Provide appropriate post-operative analgesia and monitor the animal for recovery.
Signaling Pathways and Experimental Workflows
The therapeutic effects of payloads delivered by CAQK-conjugated nanoparticles are often mediated through the modulation of key inflammatory signaling pathways, such as NF-κB and JAK/STAT.
CAQK-Nanoparticle Targeting Mechanism
Modulation of NF-κB Signaling Pathway
Therapeutics delivered by CAQK-nanoparticles, such as the antioxidant and anti-inflammatory agent curcumin, can inhibit the NF-κB signaling pathway, a key regulator of neuroinflammation.[1]
Modulation of JAK/STAT Signaling Pathway
The JAK/STAT pathway is another critical signaling cascade involved in the inflammatory response to TBI. Inhibitors of this pathway can be delivered via CAQK-nanoparticles to reduce neuroinflammation and promote neuronal survival.
Conclusion
The conjugation of nanoparticles with the this compound represents a highly promising strategy for the targeted therapy of traumatic brain injury. The available data strongly indicate that this approach leads to significantly enhanced accumulation of therapeutics at the injury site, resulting in improved efficacy in reducing key pathological features of TBI, such as lesion volume, neuroinflammation, and neuronal death. Further research and development in this area hold the potential to translate these preclinical findings into effective clinical treatments for TBI patients.
References
- 1. Nanoparticle targeting strategies for traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cytodiagnostics.com [cytodiagnostics.com]
- 3. Nanoparticle-based drug delivery for treatment of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting pyroptosis with nanoparticles to alleviate neuroinflammatory for preventing secondary damage following traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting of nanoparticles to the cerebral vasculature after traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Engineering Nanoparticle Surfaces to Target and Treat Traumatic Brain Injury [escholarship.org]
Assessing the Therapeutic Efficacy of CAQK-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The tetrapeptide CAQK (cysteine-alanine-glutamine-lysine) has emerged as a promising targeting moiety for the delivery of therapeutic agents to sites of central nervous system (CNS) injury. By binding to chondroitin (B13769445) sulfate (B86663) proteoglycans (CSPGs) upregulated in the extracellular matrix of injured tissue, CAQK facilitates the accumulation of conjugated drugs at pathological sites, potentially enhancing therapeutic efficacy while minimizing systemic side effects.[1][2][3] This guide provides a comparative analysis of the therapeutic efficacy of various CAQK-drug conjugates based on available preclinical data, details key experimental protocols, and visualizes relevant biological pathways and workflows.
Comparative Efficacy of CAQK Conjugates
While direct head-to-head studies comparing different CAQK-drug conjugates are currently lacking, a systematic review of existing literature highlights the consistent therapeutic benefits observed across various preclinical models.[1][4] Most studies demonstrate the superiority of CAQK-drug conjugates over the unconjugated drug or control peptide conjugates.[3][5] Below are summaries of the therapeutic efficacy of notable CAQK conjugates.
CAQK Peptide (Unconjugated) in Traumatic Brain Injury (TBI)
Recent studies have revealed that the this compound possesses intrinsic therapeutic properties even without a conjugated drug. In a mouse model of controlled cortical impact (CCI) TBI, intravenous administration of CAQK alone demonstrated significant neuroprotective effects.[5][6]
| Efficacy Endpoint | Vehicle Control | CAQK (2.5 mg/kg) | Outcome |
| Histological | |||
| Lesion Volume (mm³) | ~12 | ~6 | ~50% reduction in tissue loss[5] |
| Apoptosis (TUNEL+ cells/mm²) | High | Significantly Reduced | Alleviation of secondary injury[5] |
| Behavioral | |||
| Rotarod Test (rpm) | ~15 | ~20 | Improved motor coordination and balance (P = 0.0246)[5] |
| Hanging Wire Test (latency to fall, s) | ~15 | ~25 | Enhanced motor function (P = 0.0393)[5] |
| Novel Object Recognition (discrimination index) | ~0.5 | ~0.7 | Improved recognition memory (P = 0.0246)[5] |
CAQK-Methylprednisolone in a Multiple Sclerosis Model
In a lysolecithin-induced demyelination mouse model, a CAQK-conjugated porous silicon nanoparticle carrying the anti-inflammatory drug methylprednisolone (B1676475) (MP) showed enhanced therapeutic efficacy compared to the free drug.[3]
| Efficacy Endpoint | Vehicle Control | Free Methylprednisolone (0.24 mg) | CAQK-MP Nanoparticle (0.24 mg MP) | Outcome |
| Neuroinflammation | ||||
| Microglial Activation (Iba1 staining intensity) | High | No Significant Reduction | Significantly Reduced (P < 0.05 vs. LPC; P < 0.001 vs. LPC + MP)[3][7] | |
| Astrocyte Reactivation (GFAP staining intensity) | High | No Significant Reduction | Significantly Reduced[3] |
CAQK-siRNA in Traumatic Brain Injury (TBI)
A study utilizing CAQK-conjugated porous silicon nanoparticles to deliver siRNA against green fluorescent protein (GFP) in a TBI model in GFP-transgenic mice demonstrated highly efficient and targeted gene silencing.
| Efficacy Endpoint | Control Peptide-siRNA Nanoparticle | CAQK-siRNA Nanoparticle | Outcome |
| Target Accumulation | Baseline | 35-fold Higher Accumulation | Enhanced delivery to the injury site |
| Gene Silencing | Minimal | ~70% Reduction in GFP Expression | Effective and targeted gene knockdown |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the experimental approaches used to evaluate CAQK-drug conjugates, the following diagrams illustrate the key signaling pathway and a general experimental workflow.
Caption: CAQK-drug conjugate targeting mechanism in CNS injury.
Caption: Workflow for preclinical evaluation of CAQK conjugates.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the assessment of CAQK-drug conjugates.
Controlled Cortical Impact (CCI) Model of TBI
This model is used to create a reproducible traumatic brain injury in rodents.
-
Anesthesia and Surgical Preparation: Mice are anesthetized with isoflurane (B1672236) and placed in a stereotaxic frame. The scalp is incised to expose the skull.
-
Craniotomy: A craniotomy of a specific diameter (e.g., 4-5 mm) is performed over the desired cortical region (e.g., parietal cortex) using a high-speed drill, keeping the dura mater intact.
-
Impact: A pneumatic or electromagnetic impactor with a specific tip diameter (e.g., 3 mm) is used to deliver a controlled impact to the exposed dura. Impact parameters such as velocity (e.g., 4 m/s), depth (e.g., 2 mm), and dwell time are precisely controlled.
-
Post-operative Care: The surgical site is cleaned, and the scalp is sutured. Animals are monitored during recovery.
Behavioral Testing for TBI
-
Rotarod Test: This test assesses motor coordination and balance. Mice are placed on a rotating rod that gradually accelerates. The latency to fall from the rod is recorded. Mice are typically trained for several days before injury to establish a baseline performance.[7]
-
Novel Object Recognition Test: This test evaluates learning and memory. Mice are habituated to an open field arena. During a training session, they are exposed to two identical objects. After a retention interval, one of the objects is replaced with a novel object. The time spent exploring the novel object versus the familiar object is measured. A higher discrimination index indicates better memory.[2][4]
Histological and Immunohistochemical Analysis
-
TUNEL Staining for Apoptosis: This assay detects DNA fragmentation, a hallmark of apoptosis. Brain sections are fixed and permeabilized. Terminal deoxynucleotidyl transferase (TdT) is used to incorporate labeled dUTPs onto the 3'-hydroxyl ends of fragmented DNA. The labeled DNA is then visualized using fluorescence microscopy.
-
Immunohistochemistry (IHC) for Neuroinflammation:
-
Microglial Activation (Iba1): Brain sections are incubated with a primary antibody against Ionized calcium-binding adapter molecule 1 (Iba1), a marker for microglia and macrophages.
-
Astrocyte Reactivation (GFAP): Sections are stained with a primary antibody against Glial Fibrillary Acidic Protein (GFAP), a marker for astrocytes.
-
Detection: A fluorescently labeled secondary antibody is used to bind to the primary antibody, and the signal is visualized using fluorescence microscopy. The intensity of the fluorescent signal is quantified to measure the extent of microglial activation and astrogliosis.
-
In Vivo Imaging of Fluorescently Labeled CAQK Conjugates
-
Probe Conjugation: The this compound is conjugated to a fluorescent dye (e.g., FAM).
-
Administration: The fluorescently labeled CAQK conjugate is administered intravenously to the animal model.
-
Imaging: At specific time points post-injection, the animal is anesthetized, and whole-body or ex vivo organ imaging is performed using an in vivo imaging system with appropriate excitation and emission filters. This allows for the visualization and quantification of conjugate accumulation at the injury site and in other organs.[3]
Conclusion
CAQK-drug conjugates represent a promising strategy for targeted therapy in CNS disorders. Preclinical studies have consistently demonstrated their ability to enhance drug delivery to injured tissues, leading to improved therapeutic outcomes in models of traumatic brain injury and multiple sclerosis. Notably, the this compound itself exhibits neuroprotective properties. While the available data is encouraging, the field would benefit from direct comparative studies of different CAQK-drug conjugates in standardized models to better elucidate their relative therapeutic potential. The detailed experimental protocols provided herein should facilitate further research and development in this exciting area of targeted drug delivery.
References
- 1. [PDF] Systematic Review of Peptide CAQK: Properties, Applications, and Outcomes | Semantic Scholar [semanticscholar.org]
- 2. Impact of Conjugation Chemistry on the Pharmacokinetics of Peptide–Polymer Conjugates in a Model of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted drug delivery into glial scar using this compound in a mouse model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematic Review of Peptide CAQK: Properties, Applications, and Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Researchers discover a compound that could change the treatment of traumatic brain injuries – IQAC – Institut de Química Avançada de Catalunya – CSIC [iqac.csic.es]
- 7. Comparative analysis of nanoparticle-antibody conjugations: carbodiimide versus click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating CAQK Peptide Specificity for Injured Versus Healthy Brain Tissue: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of targeted therapies for traumatic brain injury (TBI) is a critical area of research, aimed at improving drug delivery to the site of injury while minimizing off-target effects. The tetrapeptide CAQK (cysteine-alanine-glutamine-lysine) has emerged as a promising candidate for specifically targeting the injured brain parenchyma. This guide provides an objective comparison of CAQK's performance with other targeting peptides, supported by experimental data, detailed protocols, and visualizations to aid in the evaluation of its specificity and potential for clinical translation.
Overview of CAQK Peptide and its Targeting Mechanism
The this compound was identified through in vivo phage display screening in mouse models of acute brain injury.[1][2] It has been shown to selectively bind to components of the extracellular matrix (ECM) that are upregulated in response to injury, forming a "molecular zip code" for damaged brain tissue.[1][2] The primary target of CAQK is a proteoglycan complex that includes tenascin-C and versican, which are significantly elevated in the injured brain but have limited expression in healthy adult central nervous system (CNS) tissue.[3][4] This targeted binding allows for the accumulation of CAQK-conjugated therapeutics and imaging agents specifically at the site of injury.[1][2] Recent studies have also suggested that the this compound itself possesses intrinsic neuroprotective and anti-inflammatory properties.[3][5][6]
Quantitative Comparison of Targeting Peptide Specificity
While direct head-to-head comparative studies of different targeting peptides in the same TBI model are limited, this section summarizes available quantitative data to assess the specificity of CAQK and potential alternatives like RGD and CREKA peptides.
Table 1: In Vivo Accumulation and Specificity of Targeting Peptides
| Peptide | Target | Animal Model | Method of Quantification | Result | Citation |
| CAQK | Proteoglycan Complex (Tenascin-C, Versican) | Penetrating Brain Injury (Mouse) | Time-gated luminescence imaging of peptide-conjugated nanoparticles | 35-fold higher accumulation in the injured brain compared to control peptide-conjugated nanoparticles. | [7] |
| CAQK | Proteoglycan Complex (Tenascin-C, Versican) | Controlled Cortical Impact (Mouse) | Liquid Chromatography-Mass Spectrometry (LC/MS) of brain homogenates | Over eightfold higher accumulation in the injured (ipsilateral) side of the brain compared to the uninjured (contralateral) side. | [8] |
| RGD | Integrins (e.g., αvβ3) | Subcutaneous Glioblastoma Xenograft (Mouse) | Near-Infrared Fluorescence Imaging | Tumor-to-normal tissue ratio of 3.63 ± 0.09 for a tetrameric RGD peptide conjugate at 4 hours post-injection. | [9] |
| CREKA | Fibrin-Fibronectin Complexes | Myocardial Ischemia-Reperfusion (Rat) | Ex vivo optical imaging of DiD-labeled mesenchymal stem cells | 6.5 times higher accumulation of CREKA-modified MSCs in the injured myocardium compared to non-targeted MSCs at 1 day post-injection. | [10] |
Table 2: In Vitro Binding Affinity of Targeting Peptides
| Peptide | Target | Method | Binding Affinity (IC50) | Citation |
| CAQK | CSPG Complex | Fluorescence Polarization Assay | Dose-dependent binding observed, specific value not reported. | [8] |
| RGD (tetrameric) | Integrin αvβ3 | Competitive Displacement Assay | 12.1 ± 1.3 nmol/L | [13] |
Signaling Pathways and Experimental Workflows
To understand the mechanisms and methodologies behind evaluating these targeting peptides, the following diagrams illustrate the key pathways and experimental procedures.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of key experimental protocols.
Controlled Cortical Impact (CCI) Model of TBI in Mice
This model is used to create a reproducible focal brain injury.
-
Anesthesia: Mice are anesthetized using isoflurane (B1672236) (3% for induction, 1.5-2% for maintenance).
-
Surgery: A craniotomy is performed over the desired cortical region (e.g., parietal cortex) to expose the dura mater.
-
Impact: A pneumatic or electromagnetic impactor with a specific tip size (e.g., 3-5 mm) is used to deliver a controlled impact to the exposed dura at a defined velocity (e.g., 3-6 m/s) and depth (e.g., 1-2 mm).
-
Post-operative Care: The surgical site is closed, and the animal is monitored during recovery. Analgesics are administered as required.
Intravenous Peptide Administration in Mice
Systemic delivery of the peptide is a key aspect of evaluating its targeting capabilities.
-
Peptide Preparation: Fluorescently labeled (e.g., with FAM) or unconjugated peptides are dissolved in a sterile vehicle such as phosphate-buffered saline (PBS).
-
Injection: The peptide solution is injected intravenously, typically via the tail vein. The volume and concentration depend on the specific experiment.
-
Circulation Time: The peptide is allowed to circulate for a predetermined period (e.g., 1-4 hours) before tissue collection or imaging.
Immunohistochemistry for Peptide Localization and Target Expression
This technique is used to visualize the peptide and its target molecules within brain tissue sections.
-
Tissue Preparation: Following perfusion and fixation, the brain is sectioned using a cryostat or vibratome.
-
Staining:
-
To detect a FAM-labeled peptide, an anti-fluorescein antibody can be used.
-
To detect the target proteins, primary antibodies against tenascin-C or versican are used, followed by fluorescently labeled secondary antibodies.
-
Nuclei are often counterstained with DAPI.
-
-
Imaging: Sections are imaged using a fluorescence or confocal microscope to determine the co-localization of the peptide with its target in injured versus healthy tissue.
Fluorescence Polarization Assay for Binding Affinity
This assay measures the binding of a small fluorescently labeled peptide to a larger protein in solution.
-
Principle: When a small, fluorescently labeled peptide tumbles rapidly in solution, it has low fluorescence polarization. Upon binding to a larger protein, its tumbling slows, resulting in an increase in fluorescence polarization.
-
Procedure:
-
A constant concentration of the fluorescently labeled peptide (e.g., FAM-CAQK) is used.
-
Increasing concentrations of the target protein (e.g., purified CSPG complex) are added to the peptide solution in a multi-well plate.
-
The fluorescence polarization is measured using a plate reader equipped with polarizing filters.
-
The data is plotted to determine the binding curve and calculate the dissociation constant (Kd).
-
Conclusion
References
- 1. A peptide for targeted, systemic delivery of imaging and therapeutic compounds into acute brain injuries [dspace.mit.edu]
- 2. A peptide for targeted, systemic delivery of imaging and therapeutic compounds into acute brain injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A neuroprotective tetrapeptide for treatment of acute traumatic brain injury | EMBO Molecular Medicine [link.springer.com]
- 4. Frontiers | CAQK, a peptide associating with extracellular matrix components targets sites of demyelinating injuries [frontiersin.org]
- 5. nrtimes.co.uk [nrtimes.co.uk]
- 6. neurosciencenews.com [neurosciencenews.com]
- 7. Systematic Review of Peptide CAQK: Properties, Applications, and Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A neuroprotective tetrapeptide for treatment of acute traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Near-infrared fluorescent RGD peptides for optical imaging of integrin alphavbeta3 expression in living mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent advances of CREKA peptide-based nanoplatforms in biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. karger.com [karger.com]
- 12. researchgate.net [researchgate.net]
- 13. Near-Infrared Fluorescent RGD Peptides for Optical Imaging of Integrin αvβ3 Expression in Living Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Ex Vivo Binding of CAQK Peptide on Human Brain Tissue
For researchers and drug development professionals exploring targeted therapies for neurological injuries, the CAQK peptide presents a promising tool for delivering payloads to damaged brain tissue. This guide provides a comparative analysis of CAQK's ex vivo binding characteristics on human brain tissue, supported by experimental data and detailed protocols.
Performance Comparison: this compound and Alternatives
The this compound, a four-amino-acid sequence (Cys-Ala-Gln-Lys), has been identified for its selective binding to the extracellular matrix (ECM) of injured brain tissue.[1] Its primary target is a proteoglycan complex that is upregulated following injury, including components like versican, hyaluronan, and tenascin-R.[2][3] This specificity for injured over healthy tissue makes it an attractive candidate for targeted drug delivery in conditions such as traumatic brain injury (TBI) and demyelinating diseases.[2][3][4]
While direct quantitative binding affinity data (e.g., Kd values) for CAQK on human brain tissue is not extensively reported in publicly available literature, its performance can be qualitatively compared to other brain-targeting peptides based on their mechanism of action and specificity.
| Feature | This compound | RVG Peptide |
| Target Molecule | Extracellular Matrix (ECM) components (Chondroitin Sulfate Proteoglycans, Tenascin-R)[2][3] | Nicotinic Acetylcholine Receptor (nAchR) on neuronal cells |
| Targeting Mechanism | Binds to upregulated ECM components in injured brain tissue.[2][3] | Mimics rabies virus to bind to neuronal receptors. |
| Specificity | High for injured brain and demyelinated lesions; minimal binding to healthy brain tissue.[2][3][4] | Specific for neuronal cells. |
| Binding Affinity (Kd) | Not Reported | Varies depending on the specific construct and application. |
| Demonstrated Applications | Targeted delivery of nanoparticles, siRNA, and therapeutic agents to sites of TBI and demyelination.[1][3][5] | Delivery of siRNA and other molecules to the central nervous system. |
| Human Tissue Binding | Confirmed on injured human brain sections.[1][3] | Binding to human neuronal cells is expected based on receptor conservation. |
Signaling Pathways and Experimental Workflows
The binding of the this compound is not known to directly initiate a signaling cascade. Instead, its primary function in the described applications is to act as a homing agent, concentrating therapeutic or imaging agents at the site of injury.
Experimental Workflow for Ex Vivo Peptide Binding Assay
The following diagram outlines a typical workflow for assessing the binding of a fluorescently labeled peptide, such as FAM-CAQK, to human brain tissue sections.
References
- 1. A peptide for targeted, systemic delivery of imaging and therapeutic compounds into acute brain injuries [dspace.mit.edu]
- 2. Frontiers | CAQK, a peptide associating with extracellular matrix components targets sites of demyelinating injuries [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. neurosciencenews.com [neurosciencenews.com]
- 5. Pharmacokinetic Analysis of Peptide-Modified Nanoparticles with Engineered Physicochemical Properties in a Mouse Model of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of CAQK Peptide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals working with the CAQK peptide, ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance. While specific disposal protocols for the this compound are not uniquely defined, the established guidelines for the disposal of synthetic peptides in a laboratory setting provide a clear framework. All peptide waste should be treated as chemical waste, handled with care to avoid contamination, and disposed of in accordance with institutional and local regulations.[1]
Immediate Safety and Handling Protocols
Prior to disposal, safe handling of the this compound is paramount to minimize exposure risks.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant nitrile gloves, safety glasses or goggles, and a lab coat.[2] When handling lyophilized peptide powder, which can become airborne, work within a fume hood or biosafety cabinet to prevent inhalation.[2]
Work Area: Designate a specific and clean area for handling the peptide to prevent cross-contamination.[2]
Spill Management: In the event of a spill, absorb the material with an inert absorbent and place it in a sealed container for disposal.[3] The spill area should then be thoroughly ventilated and cleaned.[3] In case of skin contact, wash the affected area with soap and water for at least 15 minutes. For eye contact, flush with water for 15 minutes and seek medical attention.[2][3]
Step-by-Step Disposal Procedure
The proper disposal of this compound waste involves a systematic approach to ensure safety and compliance.
Step 1: Waste Segregation All materials that have come into contact with the this compound must be considered chemical waste. This includes:
-
Unused or expired peptide solutions
-
Contaminated vials and containers
-
Used pipette tips, gloves, and other disposable labware[1]
Segregate this waste into designated and clearly labeled hazardous waste containers.[2] Never dispose of peptide solutions down the sink or in the regular trash.[1][2]
Step 2: Containerization Use appropriate, sealed containers for all this compound waste.[1] For solid waste like contaminated gloves and wipes, place them in biohazard or chemical waste bags before sealing.[1]
Step 3: Labeling Properly label all waste containers with their contents ("this compound Waste" or "Synthetic Peptide Waste"), the date of accumulation, and any other information required by your institution's environmental health and safety (E&HS) department.
Step 4: Institutional Protocol Adherence Consult and strictly follow your institution's specific protocols for chemical waste disposal.[2] Your E&HS department will provide guidance on storage, pickup schedules, and the necessary documentation for disposal by a licensed hazardous waste contractor.[2]
Safety and Disposal Parameters
| Parameter | Guideline | Source |
| Waste Classification | Laboratory Chemical Waste | [1] |
| PPE Requirement | Chemical-resistant gloves, safety glasses/goggles, lab coat | [2] |
| Solid Waste Disposal | Designated, sealed hazardous waste containers | [1][2] |
| Liquid Waste Disposal | Designated, sealed hazardous waste containers; do not pour down the drain | [1][2] |
| Spill Cleanup | Absorb with inert material, place in a sealed container for disposal | [3] |
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling CAQK peptide
This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals handling CAQK peptide. The following procedures are designed to ensure a safe laboratory environment and maintain the integrity of the research material.
Personal Protective Equipment (PPE)
While specific safety data for this compound is not extensively characterized, it should be handled with the standard precautions for all research-grade peptides. Assume that the peptide may be harmful if inhaled, swallowed, or absorbed through the skin, and may cause irritation to the eyes, skin, and respiratory tract.[1] A risk assessment should always be conducted before handling.
The following table summarizes the recommended personal protective equipment.
| Equipment | Specification | Purpose | Citation |
| Eye Protection | Safety glasses with side shields or goggles. | Protects eyes from splashes of peptide solutions or airborne particles. | [2][3] |
| Hand Protection | Disposable nitrile gloves. | Prevents direct skin contact with the peptide. Gloves should be changed immediately if contaminated. | [3][4][5] |
| Body Protection | A buttoned laboratory coat. | Protects skin and personal clothing from spills. | [4][5] |
| Respiratory Protection | Dust mask or respirator. | Recommended when handling larger quantities of lyophilized (powdered) peptide to prevent inhalation. | [1][5] |
Note: All PPE should be removed before leaving the laboratory to prevent cross-contamination of common areas.[6]
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial for both safety and experimental success. Confine all peptide handling to a designated, clean laboratory area.[7]
Step 1: Preparation of Handling Area
-
Disinfect the designated workbench or chemical fume hood before and after use.[8]
-
Assemble all necessary materials: this compound vial, sterile reconstitution solvent, sterile pipettes, and waste containers.
-
Ensure a spill kit is readily accessible.[4]
Step 2: Reconstitution of Lyophilized this compound
-
Allow the lyophilized peptide vial to equilibrate to room temperature before opening to prevent condensation.
-
Using a sterile pipette, add the appropriate volume of sterile water or a recommended buffer.[4][8]
-
Mix gently by swirling or vortexing lightly to ensure the peptide dissolves completely. Avoid vigorous shaking, as this can degrade the peptide.[4][8]
Step 3: Storage of this compound Proper storage is essential to maintain the peptide's stability and integrity.[7]
| Form | Storage Temperature | Duration | Best Practices | Citation |
| Lyophilized Powder | -20°C or -80°C | Long-term (months to years) | Keep in a tightly sealed vial, protected from light. | [4][7][9] |
| Reconstituted Solution | 2°C to 8°C | Short-term | Use for immediate experimental needs. | [4] |
| Reconstituted Solution | -20°C or -80°C | Long-term (up to 1-6 months) | Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide. | [4][5][7] |
Step 4: Spill Management In the event of a spill, prompt and proper cleanup is necessary.
-
Containment: Immediately contain the spill using an inert absorbent material.
-
Cleanup (Solid): For solid spills, carefully sweep the material to avoid generating dust.[10]
-
Cleanup (Liquid): For liquid spills, use an absorbent pad to soak up the solution.
-
Decontamination: Clean the spill area with a suitable decontaminant, such as a 10% bleach solution, followed by a thorough wash.[10][11]
-
Disposal: Dispose of all cleanup materials as hazardous chemical waste.[11]
Disposal Plan
All materials that have come into contact with this compound must be treated as chemical waste and disposed of according to local, state, and federal regulations.[7][10] Consult your institution's Environmental Health and Safety (EHS) department for specific protocols.[7][11] Never pour peptide solutions down the sink. [8]
Liquid Waste Disposal
-
Collection: Collect all solutions containing this compound, including unused stock solutions and the first rinse of any labware, in a dedicated, leak-proof, and clearly labeled hazardous waste container.[11]
-
Labeling: The container must be labeled "Hazardous Waste" and include the full chemical name ("this compound") and any other solution components.[11]
-
Storage: Keep the waste container sealed and store it in a designated satellite accumulation area until it is collected by EHS personnel.[11][12]
Solid Waste Disposal
-
Collection: Place all contaminated solid materials into a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[11] This includes:
-
Labeling: Clearly label the container as "Hazardous Waste" and list the chemical contaminant (e.g., "Solid waste contaminated with this compound").[11]
-
Storage: Store the sealed container in the designated accumulation area for EHS pickup.[11]
Decontamination of Non-Disposable Labware
-
Initial Rinse: The first rinse of any non-disposable labware (e.g., glass beakers) must be collected as liquid hazardous waste.[11]
-
Cleaning: After the initial rinse, labware can be further decontaminated by soaking and washing with an enzymatic detergent solution, followed by a wash with a 6% sodium hypochlorite (B82951) (bleach) solution.[11]
-
Final Rinse: Thoroughly rinse the labware with distilled water after decontamination.[11]
Workflow for Safe Handling of this compound
References
- 1. peptide.com [peptide.com]
- 2. Guidelines for Safe Operation and Maintenance of High-throughput Peptide Synthesizer-Beijing Dilun Biotechnology Co., Ltd [dilunbio.com]
- 3. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 4. realpeptides.co [realpeptides.co]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. peptide24.store [peptide24.store]
- 8. puretidestherapy.com [puretidestherapy.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
